Product packaging for Zinc nitride(Cat. No.:CAS No. 1313-49-1)

Zinc nitride

Cat. No.: B074714
CAS No.: 1313-49-1
M. Wt: 224.2 g/mol
InChI Key: AKJVMGQSGCSQBU-UHFFFAOYSA-N
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Description

Zinc Nitride (Zn₃N₂) is an inorganic semiconductor compound of significant interest in advanced materials research. Its primary research value lies in its potential as a precursor for the synthesis of zinc oxide (ZnO) thin films with tailored properties via nitridation and oxidation processes. Zn₃N₂ exhibits a cubic anti-bioxide structure and is investigated for its tunable optoelectronic characteristics, including its band gap which can be engineered for specific applications. Key research applications include its role as a buffer layer or active component in thin-film transistors, as a candidate material for photovoltaic devices and transparent conducting oxides, and in the development of next-generation sensors and catalysts. The compound's mechanism of action in these contexts is defined by its electrical conductivity, carrier concentration, and its chemical transformation pathways under controlled thermal and atmospheric conditions. This high-purity reagent is essential for exploring novel semiconductor doping strategies and fabricating nanostructured materials for cutting-edge electronic and energy conversion technologies. Proper handling under inert atmosphere is recommended to prevent hydrolysis and oxidation, preserving its intrinsic properties for experimental integrity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Zn3N2<br>N2Zn3 B074714 Zinc nitride CAS No. 1313-49-1

Properties

IUPAC Name

zinc;azanidylidenezinc
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InChI

InChI=1S/2N.3Zn/q2*-1;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJVMGQSGCSQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N-]=[Zn].[N-]=[Zn].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Zn3N2, N2Zn3
Record name zinc nitride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Gray powder; [Alfa Aesar MSDS]
Record name Zinc nitride
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CAS No.

1313-49-1
Record name Zinc nitride (Zn3N2)
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Synthesis and Growth Methodologies for Zinc Nitride

Thin Film Deposition Techniques

The creation of zinc nitride thin films is predominantly achieved through physical vapor deposition (PVD) methods, which allow for precise control over the film's characteristics. These techniques involve the deposition of material onto a substrate from a vapor phase.

Reactive Sputtering Approaches for this compound Films

Reactive sputtering is a widely utilized method for synthesizing this compound films. This process involves sputtering a metallic zinc target in a reactive nitrogen atmosphere. The sputtered zinc atoms react with the nitrogen gas to form a this compound film on a substrate. The properties of the resulting film can be finely tuned by controlling various process parameters.

Direct current (DC) reactive magnetron sputtering is a common technique for depositing this compound (Zn₃N₂) thin films. In this method, a zinc target is sputtered in a plasma composed of a mixture of inert (typically Argon, Ar) and reactive (Nitrogen, N₂) gases. researchgate.netx-mol.net The structural, optical, and electrical properties of the films are highly dependent on the nitrogen gas concentration during deposition. x-mol.net

Research findings indicate that this technique can produce crystalline cubic anti-bixbyite Zn₃N₂ structures, often with a preferred orientation along the (400) plane. researchgate.netx-mol.net The optical band gap of the films can be adjusted, with reported values ranging from 1.27 to 2.1 eV, by varying the N₂ gas flow. x-mol.net Similarly, the optical transmittance of the films is influenced by the nitrogen concentration; a higher concentration can lead to a decrease in transmittance. x-mol.net In some applications, gallium-doped this compound (Zn₃N₂:Ga) films are prepared using a zinc target containing gallium grains, which can then be oxidized to form p-type ZnO. jos.ac.cn

Table 1: Process Parameters for DC Reactive Magnetron Sputtering of Zn₃N₂

Parameter Value/Range Substrate(s) Key Finding Source(s)
Target Pure Zinc (Zn) Glass, Silicon Formation of crystalline cubic anti-bixbyite Zn₃N₂. researchgate.netx-mol.net
Reactive Gas Nitrogen (N₂) Glass, Silicon Optical band gap varies (1.27-2.1 eV) with N₂ concentration. x-mol.net
Sputtering Gas Argon (Ar) Glass, Silicon Film properties are dependent on N₂/Ar ratio. researchgate.netx-mol.net
Resulting Orientation Preferred (400) Glass, Silicon Confirmed by XRD results. x-mol.net

Radio frequency (RF) magnetron sputtering is another versatile method for producing this compound films. This technique can utilize either a pure zinc target in a reactive nitrogen environment or a this compound target. arxiv.orgresearchgate.net The use of RF power is particularly advantageous for sputtering dielectric materials or when better process stability is required.

The properties of RF-sputtered Zn₃N₂ films are significantly influenced by deposition conditions such as substrate temperature, RF power, and the composition of the gas mixture. d-nb.infoacs.org For instance, films grown on fused silica (B1680970) substrates at 300 °C with an RF power of 150 W showed that the crystallinity was highly dependent on the N₂/Ar gas flow rate ratio, with a ratio of 0.60 yielding highly aligned films. d-nb.info In contrast, films can also be grown at room temperature. acs.org One study reported a growth rate of 42 nm/min at a power of 100 W using a pure N₂ gas flux. acs.org

An alternative approach involves using ammonia (B1221849) (NH₃) as the nitrogen source instead of N₂. Polycrystalline Zn₃N₂ films have been successfully prepared at room temperature using an NH₃–Ar gas mixture, with the resulting indirect optical band gap increasing from 2.33 to 2.70 eV as the NH₃ ratio was increased from 5% to 25%. jos.ac.cn

Table 2: Comparative Research Findings for RF Magnetron Sputtering of Zn₃N₂

Target Material Substrate Substrate Temp. Gas Mixture RF Power Key Finding Source(s)
Zinc (Zn) Fused Silica 300 °C N₂/Ar 150 W Highly crystalline films achieved at N₂/Ar ratio of 0.60. d-nb.info
Zinc (Zn) Si(100), Glass Room Temp. N₂ 100 W Growth rate of 42 nm/min. acs.org
Zinc (Zn) Glass Room Temp. NH₃/Ar Not Specified Optical band gap increased (2.33 to 2.70 eV) with NH₃ ratio. jos.ac.cn
This compound (Zn₃N₂) Not Specified Not Specified Ar/N₂ 100 W Films exhibited n-type conductivity and a wide optical band gap. researchgate.net
DC Reactive Magnetron Sputtering of this compound

Molecular Beam Epitaxy (MBE) of this compound

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that allows for the growth of high-purity, single-crystal thin films with atomic-level precision. sputtertargets.netjove.com This method is particularly suited for fabricating high-quality epitaxial Zn₃N₂ layers. sputtertargets.net

In a typical plasma-assisted MBE (PAMBE) process for Zn₃N₂, high-purity elemental zinc is evaporated from an effusion cell, and a beam of reactive nitrogen is supplied from a plasma source. jove.comnih.gov The process is conducted under ultra-high vacuum conditions, which ensures high purity of the grown films. jove.com

MBE has been successfully used to grow epitaxial Zn₃N₂ films on various substrates, including (100)-oriented MgO and a-plane sapphire. jove.comwhiterose.ac.uk The choice of substrate is crucial as it influences the crystal orientation of the grown film; for example, single-crystal (100)-Zn₃N₂ has been grown on MgO substrates. whiterose.ac.uk Key parameters for successful growth include precise control over the zinc flux, the activity of the nitrogen radical source, and the substrate temperature. jove.comacs.org A typical growth temperature for Zn₃N₂ on MgO is around 330 °C, yielding a growth rate of approximately 0.028 nm/s. jove.comnih.gov The growth process can be monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED). jove.comnih.gov

Pulsed Filtered Cathodic Vacuum Arc Deposition (PFCVAD) for this compound

Pulsed Filtered Cathodic Vacuum Arc Deposition (PFCVAD) is a technique used to deposit dense, polycrystalline this compound films. iphy.ac.cn This method involves generating a plasma from a zinc cathode, which is then magnetically filtered to remove macro-particles before being directed towards the substrate in a nitrogen atmosphere.

The PFCVAD process is often employed to create Zn₃N₂ films that serve as precursors for producing p-type zinc oxide (ZnO) through subsequent thermal oxidation. researchgate.networldscientific.comworldscientific.com The deposition of the initial this compound film is typically carried out at or near room temperature. worldscientific.com For example, a 179 nm thick Zn₃N₂ film was deposited at a nitrogen pressure of 8.6x10⁻⁴ Torr and a substrate temperature of 25°C. researchgate.networldscientific.com The subsequent annealing of this film in an oxygen-containing atmosphere converts it to ZnO. researchgate.networldscientific.com

Thermal Evaporation Methods for this compound Thin Films

Thermal evaporation is a straightforward and cost-effective PVD method for synthesizing this compound thin films. researchgate.net This technique generally involves heating a source material—in this case, zinc powder—in a vacuum, causing it to evaporate and subsequently condense on a cooler substrate.

One common setup is a vacuum tube furnace. In a reported synthesis, zinc powder was heated to 830°C in a furnace while nitrogen gas was introduced at a flow rate of 120 sccm, leading to the formation of a Zn₃N₂ film on a glass substrate. researchgate.net This method, sometimes referred to as powder vapor transport (PVT), has been shown to produce oxide-free polycrystalline Zn₃N₂ films. researchgate.net The properties of the films, such as their crystallinity, can be modified by post-growth annealing treatments. researchgate.net

Atomic Layer Deposition (ALD) of this compound: Growth Mechanisms and Kinetics

Atomic Layer Deposition (ALD) is a thin-film deposition technique that enables precise, conformal coatings with atomic-level thickness control. sputtertargets.netwiley-vch.dewikipedia.org This method is based on sequential, self-limiting surface reactions. wiley-vch.dewikipedia.orgrsc.org

Precursor Chemistry and Reaction Pathways

The ALD of this compound typically employs organometallic zinc precursors and a nitrogen source. Diethylzinc (B1219324) (DEZ) is a commonly used zinc precursor, while ammonia (NH₃) serves as the nitrogen source. rsc.orgrsc.orgrsc.org The reaction proceeds through sequential pulses of the precursors into the reaction chamber.

Density Functional Theory (DFT) calculations have been used to investigate the atomistic reaction pathways. rsc.orgresearchgate.netrsc.org The process involves the formation of intermediate complexes on the surface during each half-reaction. researchgate.net The reaction between the same surface sites, such as NH₃ with –NH* or DEZ with –CH₃*, has high activation barriers, which contributes to the self-limiting nature of the growth. rsc.org In situ Fourier transform infrared (FTIR) spectroscopy is another technique used to study the reaction mechanisms during each ALD half-cycle. rsc.orgrsc.org

Self-Limiting Growth Characteristics and Saturation Rates

A key characteristic of ALD is its self-limiting nature, where the reaction stops once all available surface sites are occupied by the precursor molecules. wikipedia.orgrsc.org This ensures uniform and conformal film growth. The self-limiting growth of this compound has been verified through techniques like in situ quartz crystal microbalance (QCM) and ex situ X-ray reflectivity (XRR) measurements. rsc.orgrsc.org

The growth rate per ALD cycle is a crucial parameter. For the DEZ and NH₃ precursor system, a saturated growth rate of approximately 1.4 Å per cycle has been achieved within an ALD temperature window of 175–215 °C. rsc.orgrsc.org At a higher temperature of 315 °C, a saturated growth rate of 0.9 Å per cycle has been reported. rsc.orgresearchgate.net The growth rate can be influenced by factors such as the number of precursor pulses. rsc.org

Table 1: ALD Growth Parameters for this compound

PrecursorsTemperature Window (°C)Saturated Growth Rate (Å/cycle)
Diethylzinc (DEZ), Ammonia (NH₃)175–215~1.4 rsc.orgrsc.org
Diethylzinc (DEZ), Ammonia (NH₃)3150.9 rsc.orgresearchgate.netrsc.org

Nanostructure Fabrication of this compound

Colloidal Synthesis of this compound Nanocrystals

Colloidal synthesis offers a solution-based route to produce this compound nanocrystals, including quantum dots. wits.ac.zaacs.org One method involves the reaction of diethylzinc with ammonia in a high-boiling point solvent mixture, such as 1-octadecene (B91540) and oleylamine (B85491), at elevated temperatures (e.g., 225 °C). acs.orgrsc.org This approach allows for the production of nanocrystals with tunable sizes and, consequently, tunable photoluminescence, with emissions ranging from the visible to the near-infrared spectrum. researchgate.netrsc.org Another room-temperature colloidal method involves the reaction of a zinc solution with ammonia solution to form a homogenous and transparent Zn₃N₂ colloid. sci-hub.se The resulting nanocrystals can have average sizes of around 25 nm. sci-hub.seacs.orgnih.gov

Nitridation Reactions for this compound Nanostructures (e.g., nanowires, empty balls)

Nitridation reactions provide a versatile method for fabricating various this compound nanostructures. This typically involves the reaction of zinc powder with ammonia gas at high temperatures. researchgate.netresearchgate.net For instance, this compound nanowires can be synthesized by flowing ammonia gas (e.g., 500 ml/min) over zinc powder at 600 °C for about 120 minutes. researchgate.netresearchgate.net The resulting nanowires exhibit a cubic crystal structure. researchgate.net

Similarly, hollow this compound microstructures, or "empty balls," can be created through a noncatalytic and template-free nitridation of zinc powder in an ammonia atmosphere at 600°C for 120 minutes. researchgate.net These spherical shell structures are confirmed through scanning and transmission electron microscopy. researchgate.netacs.org

Chemical Synthesis Routes for Bulk and Powder this compound

Bulk and powder forms of this compound are often synthesized via ammonolysis, which is the reaction of a zinc-containing compound with ammonia. whiterose.ac.uk A common method involves the thermal ammonolysis of pure zinc powder. gla.ac.uk This reaction is typically carried out at temperatures of 400 °C or higher, with an optimal temperature often cited around 600 °C. whiterose.ac.uk The reaction of zinc powder with ammonia gas flowing at a rate of 500 ml/min for 120 minutes at 600 °C has been shown to produce high-quality Zn₃N₂ powders. researchgate.net

An early synthesis route involved the reaction of diethyl zinc with ammonia to form zinc diamide, which upon heating, decomposes to form this compound and ammonia. whiterose.ac.uk

The reactions are as follows: Zn(C₂H₅)₂ + 2 NH₃ → Zn(NH₂)₂ + 2 C₂H₆ 3 Zn(NH₂)₂ → Zn₃N₂ + 4 NH₃

Another approach to synthesizing bulk this compound involves heating zinc metal at 873 K for 10 hours under a flow of ammonia. acs.org

Solid-Liquid Reaction Methods for this compound Compounds

Solid-liquid reaction methodologies are prominently used for the synthesis of ternary this compound compounds, particularly this compound halides. These reactions typically involve a solid nitrogen-containing precursor reacting with a molten salt.

A notable example is the synthesis of this compound halides with the general formula Zn₂NX, where X can be chlorine (Cl), bromine (Br), or iodine (I). nih.gov These compounds are synthesized through solid-liquid reactions between solid this compound (Zn₃N₂) and the corresponding molten zinc halides (ZnX₂). nih.govnih.gov The reactions are typically carried out in sealed ampoules, often under an inert argon atmosphere or a vacuum, to prevent oxidation and unwanted side reactions. The mixtures are heated to temperatures ranging from 550 to 600 °C for extended periods, from 20 hours to several days, to ensure the completion of the reaction. nih.gov The resulting this compound halides, such as Zn₂NCl, Zn₂NBr, and Zn₂NI, exhibit a crystal structure of the anti-β-NaFeO₂ type. nih.govnih.gov

Furthermore, this method has been extended to synthesize quaternary this compound halides, such as Zn₂NCl₁₋yBrᵧ and Zn₂NBr₁₋yIᵧ. uni.lu These are also prepared via solid-liquid reactions between this compound and the respective zinc halide mixtures in sealed environments. uni.lu

Table 1: Solid-Liquid Synthesis of this compound Halides

Product Reactants Reaction Conditions Crystal Structure Type
Zn₂NX (X=Cl, Br, I) Zn₃N₂ (solid) + ZnX₂ (liquid/molten) 550-600 °C, 20h - 3d, Sealed ampoule (Argon or vacuum) nih.gov anti-β-NaFeO₂ nih.govnih.gov
Zn₂NCl₁₋yBrᵧ Zn₃N₂ (solid) + ZnCl₂/ZnBr₂ (liquid/molten) Sealed ampoule uni.lu Acentric orthorhombic (Pna21) nih.gov
Zn₂NBr₁₋yIᵧ Zn₃N₂ (solid) + ZnBr₂/ZnI₂ (liquid/molten) Sealed ampoule uni.lu Orthorhombic (Pna21 or Pnma) nih.gov

Solution-Based Approaches for this compound

Solution-based methods offer a versatile and often low-temperature route to synthesize this compound, particularly in the form of nanomaterials like colloidal quantum dots (QDs) and nanoparticles. wikipedia.orgguidetopharmacology.org These approaches allow for greater control over particle size, morphology, and optical properties.

One prominent solution-based method involves the reaction of an organometallic zinc precursor, such as diethylzinc (Zn(C₂H₅)₂), with a nitrogen source like ammonia (NH₃). wikipedia.org In a typical synthesis of Zn₃N₂ quantum dots, a mixture of high-boiling point solvents like 1-octadecene and a stabilizing agent such as oleylamine is heated to around 225 °C. Ammonia gas is bubbled through this hot solution, followed by the rapid injection of diethylzinc. The size of the resulting Zn₃N₂ quantum dots can be controlled by the number of diethylzinc injections performed at timed intervals. This method is conducted under a nitrogen atmosphere using standard air-free techniques to handle the pyrophoric and reactive precursors. wikipedia.org

Another approach utilizes more common and less hazardous precursors. This compound colloidal nanoparticles can be synthesized at room temperature from zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in an ethanol (B145695) solvent. guidetopharmacology.org In this process, oleic acid is added to the zinc solution, which is then stirred while an ammonia solution is injected to initiate the nitridation process, leading to the formation of a homogenous and transparent Zn₃N₂ colloidal solution. guidetopharmacology.org

Table 2: Comparison of Solution-Based Synthesis Methods for this compound

Feature High-Temperature Organometallic Route Room-Temperature Salt-Based Route
Zinc Precursor Diethylzinc wikipedia.org Zinc acetate dihydrate guidetopharmacology.org
Nitrogen Source Ammonia (gas) wikipedia.org Ammonia (solution) guidetopharmacology.org
Solvent(s) 1-Octadecene, Oleylamine Ethanol guidetopharmacology.org
Stabilizing Agent Oleylamine Oleic acid guidetopharmacology.org
Temperature ~225 °C wikipedia.org Room Temperature guidetopharmacology.org
Product Colloidal Quantum Dots wikipedia.org Colloidal Nanoparticles guidetopharmacology.org
Atmosphere Inert (Nitrogen) wikipedia.org Ambient guidetopharmacology.org

Structural and Crystallographic Investigations of Zinc Nitride

Crystal Structure Determination and Refinement in Zinc Nitride

The determination and refinement of this compound's (Zn₃N₂) crystal structure have been accomplished through various analytical techniques, primarily X-ray diffraction (XRD). These investigations have consistently identified that Zn₃N₂ crystallizes in a cubic anti-bixbyite structure.

Anti-Bixbyite Structure (Anti-Mn₂O₃ Type) Analysis of this compound

This compound adopts the anti-bixbyite crystal structure, which is anti-isomorphous with manganese(III) oxide (Mn₂O₃). wikipedia.orggla.ac.uk This structure belongs to the body-centered cubic lattice system with the space group Ia-3 (No. 206). materialsproject.orgrsc.org In this arrangement, the nitrogen atoms occupy the cation sites of the bixbyite structure, while the zinc atoms are located at three-quarters of the anion sites. rsc.org

The conventional cell of Zn₃N₂ contains 80 atoms. rsc.org The nitrogen atoms are coordinated to six neighboring zinc atoms and reside at two distinct crystallographic sites: the 8b Wyckoff position (1/4, 1/4, 1/4) and the 24d Wyckoff position (x, 0, 1/4). rsc.org Conversely, each zinc atom is tetrahedrally coordinated to four nitrogen atoms, forming distorted ZnN₄ trigonal pyramids. materialsproject.org These pyramids share both corners and edges. materialsproject.org The Zn-N bond distances have been reported to range from 1.99 to 2.27 Å. materialsproject.org

Lattice Parameter Analysis and Crystallographic Orientation of this compound Films

The lattice parameter of the cubic Zn₃N₂ crystal structure has been a subject of numerous studies, with reported values showing some variation depending on the synthesis method and conditions. Calculations based on the positions of diffraction peaks, such as the (400) and (440) peaks, have yielded a lattice constant of approximately 9.76 Å to 9.78 Å. aip.orgaip.org Other studies have reported similar values, such as 9.73 Å and 9.79(1) nm. materialsproject.orgresearchgate.net

Reported Lattice Constant (a)Measurement/Calculation MethodReference
9.76 ÅCalculated from (400) and (440) XRD peaks aip.org
9.78 Å to 9.74 ÅCalculated from (400) XRD peak shift upon annealing aip.org
9.73 ÅMaterials Project calculated value materialsproject.org
0.979(1) nmXRD analysis of RF magnetron sputtered films researchgate.net
9.78 nmXRD analysis of films prepared with ammonia (B1221849) gas d-nb.info
9.76 ÅTheoretical calculation aps.org

Structural Evolution and Phase Transitions in this compound

The crystal structure of this compound is subject to evolution and phase transitions influenced by post-deposition treatments and environmental exposure.

Effects of Annealing on this compound Crystallinity and Microstructure

Thermal annealing has a significant impact on the crystallinity and microstructure of this compound films. Annealing in a nitrogen atmosphere can lead to an improvement in crystallinity, especially for films that are initially amorphous or have poor crystallinity. aip.org However, the effect of annealing can be complex. Some studies report that post-annealing can lead to a degradation of crystallinity, particularly at higher temperatures (e.g., 350 °C), which may be due to the incorporation of native oxides interstitially, leading to peak broadening and an increase in defects. researchgate.net

Annealing can also induce changes in the lattice parameter. For example, annealing at temperatures between 200 °C and 400 °C has been shown to cause a decrease in the lattice parameter from 9.78 Å to 9.74 Å. aip.org This change is attributed to modifications in the residual stress within the polycrystalline films, arising from the mismatch in thermal expansion coefficients between the film and the substrate. aip.org Furthermore, annealing at higher temperatures can lead to a transformation of the cubic this compound structure into a wurtzite ZnO structure through oxygen diffusion. worldscientific.com

Annealing TemperatureAtmosphereObserved EffectReference
200 °C - 400 °CNitrogenImproved crystallinity for amorphous films; decrease in lattice parameter (9.78 Å to 9.74 Å) aip.org
350 °CNot specifiedDegradation of crystallinity researchgate.net
Up to 300 °CNitrogenNo significant structural changes observed arxiv.org
Not specifiedOxygenTransformation of cubic Zn₃N₂ to wurtzite ZnO worldscientific.com

Structural Stability of this compound under Various Environmental Conditions

This compound is known to be metastable and exhibits limited stability under ambient environmental conditions. acs.org A primary mode of degradation is its reaction with atmospheric humidity. acs.org Prolonged exposure to ambient air can lead to the conversion of Zn₃N₂ films into a polycrystalline zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂) phase. aip.orguhi.ac.uk This transformation is observable through XRD analysis, where the diffraction peaks corresponding to Zn₃N₂ diminish and peaks associated with ZnO appear. aip.org The resulting oxidized material often contains a large number of structural defects. aip.org

The rate of this transformation can be significantly influenced by post-deposition treatments. Thermal annealing in a nitrogen atmosphere has been shown to remarkably improve the ambient stability of Zn₃N₂ films, making them less prone to oxidation. aip.orguhi.ac.uk For instance, an as-deposited film might fully oxidize within weeks, whereas a film annealed at 300-350 °C can show no signs of oxidation for over 300 days. aip.orguhi.ac.uk This enhanced stability is proposed to be due to the stabilization of a native oxide layer that forms on the surface and acts as a barrier against further oxidation. aip.orguhi.ac.uk

Extended Defect Structures in this compound Films

This compound films, particularly those produced by techniques like sputtering, often contain a significant number of structural defects. aip.org These defects can be point defects or more extended structures. Broadening of XRD peaks in as-grown films is a common indicator of a high density of defects within the crystal structure. aip.org The stoichiometry of the film plays a crucial role; films that are either zinc-rich or nitrogen-rich tend to exhibit a larger number of defects compared to those close to the stoichiometric ratio. aip.org

The presence of oxygen, either as an impurity during growth or through post-deposition oxidation, can lead to the formation of defects. Oxygen atoms can be substitutionally incorporated at nitrogen sites. chemicalbook.in Furthermore, the oxidation process itself, especially at grain boundaries, introduces defects into the film. researchgate.net Theoretical studies have investigated various native point defects, including zinc vacancies and nitrogen interstitials, which can influence the material's properties. aps.org The formation of these defects is energetically dependent on the chemical potentials of zinc and nitrogen during growth. researchgate.net

Grain Boundaries and Polycrystallinity in this compound

This compound (Zn₃N₂) thin films are commonly synthesized using various deposition techniques, resulting in a polycrystalline structure. aip.orgresearchgate.netrsc.orgjos.ac.cn Methods such as DC and RF magnetron sputtering, as well as atomic layer deposition (ALD), typically produce films composed of numerous small crystallites, or grains, separated by grain boundaries. aip.orgrsc.orgjos.ac.cn The crystallographic orientation of these grains can be influenced by the deposition conditions. For instance, films grown by sputtering often exhibit a preferred orientation along the (400) plane, though (321) orientations have also been reported. researchgate.netjos.ac.cnresearchgate.net Films produced via ALD have shown a preferential orientation in the {321} direction. rsc.org In some cases, films may contain small crystallites dispersed within an amorphous structure, with preferred orientations along directions like (332) and (631). cumhuriyet.edu.tr

The control of polycrystallinity and grain boundary effects is crucial for optimizing Zn₃N₂ for electronic applications. While polycrystalline films are common, single-crystal this compound films can be grown using techniques like plasma-assisted molecular beam epitaxy (MBE), which eliminates the issue of grain boundary scattering. researchgate.netresearchgate.net In-depth analyses of electron transport mechanisms have confirmed that while grain boundary scattering is a primary contributor in polycrystalline films, ionized impurity scattering is the dominant mechanism in highly doped epitaxial films. researchgate.netresearchgate.netwhiterose.ac.uk

Table 1: Deposition Techniques and Resulting Crystallographic Orientation in this compound Films

Deposition TechniqueTypical Crystallographic StructurePreferred Orientation(s)Source(s)
DC/RF Magnetron SputteringPolycrystalline(400), (321) aip.org, researchgate.net, jos.ac.cn, researchgate.net
Atomic Layer Deposition (ALD)Polycrystalline{321} rsc.org
Pulsed Filtered Cathodic Vacuum ArcPolycrystalline (small crystallites)(332), (631) cumhuriyet.edu.tr
Molecular Beam Epitaxy (MBE)Single Crystal / Epitaxial(100), (111) researchgate.net, researchgate.net

Strain and Stress Analysis in Epitaxial and Polycrystalline this compound

Thin films of this compound, whether epitaxial or polycrystalline, are often in a state of residual stress. whiterose.ac.ukaip.org This stress can be categorized as intrinsic or extrinsic. Intrinsic stress in epitaxial films can arise from the lattice mismatch between the Zn₃N₂ layer and the crystalline substrate. mdpi.com In polycrystalline films, stress is often generated during the growth process itself and can be influenced by factors like the kinetic energy of bombarding ions during deposition. whiterose.ac.ukresearchgate.net

A significant source of stress in polycrystalline Zn₃N₂ films is the mismatch in thermal expansion coefficients between the film and the substrate it is deposited on. whiterose.ac.ukaip.org Post-deposition processing, such as thermal annealing, can alter this residual stress. whiterose.ac.ukaip.org As the film and substrate expand or contract at different rates during heating or cooling, compressive or tensile stress develops within the film. whiterose.ac.uk This change in stress induces strain, which is a deformation of the crystal lattice.

The strain within this compound films can be quantified by measuring changes in the lattice parameter using techniques like X-ray diffraction (XRD). aip.org A shift in the position of diffraction peaks compared to a stress-free reference indicates lattice strain. For example, studies on polycrystalline Zn₃N₂ films annealed at temperatures between 200 °C and 400 °C showed a shift of the (400) diffraction peak to higher angles. aip.org This shift corresponds to a decrease in the lattice parameter from 9.78 Å to 9.74 Å, indicating a change in the internal stress state of the film. aip.org Positive values for strain and stress signify a tensile mode, where atoms are farther apart, while negative values indicate compressive deformation. researchgate.net

These changes in strain and stress are not merely structural artifacts; they have a direct and significant impact on the material's physical properties. It has been demonstrated that the strain observed in the Zn₃N₂ crystal structure correlates with shifts in its optical bandgap. aip.org While lattice compression or expansion is known to affect semiconductor bandgaps, the magnitude of the shift observed in annealed this compound films can be very large, on the order of 400 meV. aip.org This suggests that variations in strain due to different processing or growth conditions could be a contributing factor to the wide range of bandgap values reported for Zn₃N₂ in scientific literature. aip.org

Table 2: Effect of Annealing Temperature on the Lattice Parameter of Polycrystalline this compound

Annealing Condition(400) Peak PositionLattice Parameter (Å)Indicated Stress ChangeSource(s)
As-depositedLower Angle9.78Initial residual stress state aip.org
Annealed (200-400 °C)Shift to Higher Angle9.74Change in residual stress aip.org

Electronic Structure and Computational Modeling of Zinc Nitride

First-Principles Density Functional Theory (DFT) Studies of Zinc Nitride

Density functional theory (DFT) serves as a fundamental tool for investigating the electronic and structural properties of this compound. rsc.org

Comparison of Exchange-Correlation Functionals for Electronic Property Prediction

The choice of the exchange-correlation (XC) functional within DFT is critical for accurately predicting the electronic properties of Zn₃N₂. Standard approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) have been shown to significantly underestimate the band gap of many nitrides, and Zn₃N₂ is no exception. utoledo.eduscispace.com For instance, some calculations using LDA and GGA have resulted in a near-zero band gap for this compound. utoledo.eduscispace.com

To address this "band gap problem," more advanced methods are employed. Hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, incorporate a portion of the exact Hartree-Fock exchange, leading to more accurate band gap predictions. ufba.br Studies have shown that the HSE06 functional provides a more consistent description of the electronic structure of Zn₃N₂. scispace.comaps.org For example, calculations with the HSE06 functional predict a fundamental, direct band gap at the Γ point of approximately 0.84–0.86 eV. aps.orgresearchgate.net The Tran-Blaha modified Becke-Johnson (TB-mBJ) potential, a meta-GGA functional, has also shown good agreement with more computationally intensive methods, predicting a band gap of around 0.95 eV. scispace.com

The inclusion of a Hubbard U term (DFT+U) to the standard LDA or GGA functionals can offer some improvement over the base functionals but still tends to underestimate the band gap compared to hybrid functionals or experimental values. scispace.comrsc.org The optimal effective U value for the Zn 3d states has been determined to be around 5 eV by matching the electronic density of states to that calculated with HSE06. rsc.org

A comparison of calculated lattice constants also highlights the performance of different functionals. PBE+U, PBE0, and HSE06 calculations have yielded lattice constants in excellent agreement with experimental values, whereas LDA and PBE functionals show underestimation and overestimation, respectively. scispace.comrsc.org

Here is an interactive data table summarizing the calculated band gaps and lattice constants for Zn₃N₂ using various exchange-correlation functionals:

Prediction of Electronic Band Structure and Density of States in this compound

First-principles calculations consistently predict that this compound has a direct band gap located at the Γ point in the Brillouin zone. aps.org The electronic band structure reveals that the valence band maximum (VBM) is primarily composed of N 2p states, with a significant hybridization with Zn 3d states. aps.orgrsc.org The conduction band minimum (CBM) is mainly formed by Zn 4s states. rsc.org This hybridization in the valence band is expected to contribute to a lower hole effective mass compared to other nitride semiconductors. aps.org

The density of states (DOS) calculations further elucidate the electronic structure. The partial DOS shows that the upper valence bands are dominated by N 2p orbitals, while the lower part of the valence band has contributions from Zn 3d orbitals. aps.orgrsc.org The conduction band is primarily composed of Zn 4s and N 2p states. rsc.org The strong hybridization between Zn 3d and N 2p states is a key feature of the electronic structure of Zn₃N₂. aps.org

Work Function and Ionization Potential Determination for this compound Surfaces

Computational studies have been employed to determine the work function and ionization potential of this compound surfaces. The work function, which is the minimum energy required to remove an electron from the surface to a point in the vacuum, is a crucial parameter for designing heterojunction devices.

Calculations using the HSE06 functional for the (111) surface of Zn₃N₂ predict a remarkably low work function (and ionization potential) of 4.2 eV. rsc.orgresearchgate.netrsc.org This value is significantly lower than that of many other semiconductors, such as ZnO (7.7 eV) and TiO₂ (~8 eV). rsc.orgresearchgate.net The low work function of Zn₃N₂ results in its valence band being positioned about 3.5 eV higher in energy than that of ZnO, leading to a type-II (staggered) band alignment. rsc.org This large offset is attributed to the higher energy of N 2p states compared to O 2p states and the specific octahedral coordination of nitrogen in the anti-bixbyite structure of Zn₃N₂. rsc.org

Quasiparticle Green's Function (G₀W₀) Approaches in this compound Research

For a more accurate description of excited-state properties like the band gap, many-body perturbation theory, particularly the G₀W₀ approximation, is often used as a benchmark. mpg.deiaea.org The G₀W₀ approach typically provides more accurate band gap values than standard DFT functionals. mpg.de

In the case of Zn₃N₂, G₀W₀ calculations have been performed to refine the band gap prediction. rsc.orgscispace.com These calculations, often performed on top of a DFT calculation (e.g., using HSE06 for the starting electronic structure), predict a band gap of around 1.15 eV. scispace.com Interestingly, some studies have noted that for certain nitrides, the HSE06 functional can yield band gaps that are in better agreement with experimental values than the G₀W₀ approximation. aps.org Nevertheless, G₀W₀ remains a crucial high-level theoretical method for validating the results of other computational approaches. rsc.orgscispace.com

Computational Materials Design and High-Throughput Screening for this compound-Based Compounds

Computational materials design and high-throughput screening have emerged as powerful tools for discovering new materials with desired properties. researchgate.net These methods have been applied to explore the potential of this compound-based compounds for various applications.

For example, computational screening has been used to identify promising ternary this compound semiconductors. researchgate.net This involves systematically calculating the properties of a large number of candidate materials to find those with suitable characteristics, such as an appropriate band gap for photovoltaic applications. researchgate.netacs.org This approach has led to the prediction and subsequent synthesis of materials like ZnTiN₂ and Zn₂VN₃. acs.orgnih.govnih.gov

Furthermore, computational studies investigate the effects of doping on the electronic properties of Zn₃N₂. First-principles calculations can determine the formation energies of various native point defects and extrinsic dopants, providing insights into which elements might be suitable for achieving p-type or n-type conductivity. utoledo.edu For instance, studies have explored the potential of copper-family elements as p-type dopants in Zn₃N₂. utoledo.edu The unintentional n-type conductivity often observed in Zn₃N₂ has been computationally linked to nitrogen vacancies or oxygen impurities. aps.orgwhiterose.ac.uk

Theoretical Insights into Carrier Transport Mechanisms in this compound

Theoretical calculations provide valuable insights into the mechanisms governing carrier transport in this compound. Zn₃N₂ is known for its intrinsically high electron mobility. rsc.orgaip.org Computational models can help to understand the factors that limit or enhance this mobility.

First-principles calculations are used to determine effective masses of charge carriers (electrons and holes) from the curvature of the calculated band structure. aps.org These calculations can also be combined with deformation potential theory to estimate carrier mobility.

Theoretical studies also shed light on the role of defects and impurities in carrier scattering and concentration. For instance, the high carrier concentrations often found in as-grown Zn₃N₂ films are thought to be due to native defects like nitrogen vacancies or unintentional impurities like oxygen substituting for nitrogen. aps.org The Burstein-Moss effect, where high carrier concentrations lead to a blue shift in the optical band gap, has been investigated using first-principles calculations to explain the wide range of experimentally reported band gaps for Zn₃N₂. aps.orgaps.org

Electrical Transport Phenomena in Zinc Nitride

Carrier Concentration and Conductivity in Zinc Nitride Thin Films

The electrical conductivity of this compound thin films is predominantly dictated by the concentration and type of charge carriers. As-grown Zn₃N₂ typically exhibits n-type conductivity, often with carrier concentrations high enough to be classified as a degenerate semiconductor. aip.orgacs.org

This compound films frequently display degenerate n-type conductivity, characterized by very high free electron concentrations, typically in the range of 10¹⁸ to 10²¹ cm⁻³. aip.org This high carrier density means the Fermi level is located within the conduction band, leading to metallic-like electrical behavior. acs.org Consequently, the electrical conductivity and carrier concentration in these degenerate films are largely independent of temperature. acs.org This behavior is primarily attributed to a high density of unintentional donor defects formed during synthesis. aip.orgresearchgate.net The degenerate nature has been a significant challenge, impeding the development of Zn₃N₂ for many semiconductor applications that require tunable electronic properties. acs.orgacs.org

The high n-type carrier concentration in this compound is overwhelmingly influenced by the presence of native point defects and unintentional impurities. aip.orgwhiterose.ac.uk

Nitrogen Vacancies (Vₙ): Nitrogen vacancies are widely considered a primary source of n-type conductivity in Zn₃N₂. aip.orggoogle.com These defects, where a nitrogen atom is missing from its lattice site, have low formation energy, particularly under nitrogen-poor growth conditions, and can act as electron donors. aip.orggoogle.com The unintentional formation of nitrogen vacancies during the growth process is a significant contributor to the material's inherent n-type character. google.com

Zinc Interstitials (Znᵢ): While less commonly cited as the primary driver, zinc interstitials (extra zinc atoms located in non-lattice positions) can also act as donor defects, contributing to the free electron concentration.

Unintentional Impurities (Oxygen and Hydrogen): Unintentional incorporation of impurities, especially oxygen and hydrogen, plays a critical role in the electrical properties of Zn₃N₂. researchgate.netaps.org Oxygen substituting on a nitrogen site (Oₙ) and hydrogen interstitials (Hᵢ) are potent n-type dopants that are often present in films due to residual gases in deposition chambers. acs.orgaps.org First-principles calculations suggest that these impurity defects are a major cause of the significant Burstein-Moss shift observed in the material's optical gap, which is a direct consequence of high carrier concentrations. aps.org Some studies have observed that increasing oxygen content leads to an increase in charge carrier concentration from ~3 × 10¹⁹ cm⁻³ to 2 × 10²⁰ cm⁻³. acs.org

Table 1: Typical Electrical Properties of As-Grown this compound Thin Films This table is interactive. Click on the headers to sort.

Property Typical Range Reference
Conduction Type n-type aip.org
Carrier Concentration (cm⁻³) 10¹⁸ - 10²¹ aip.org
Resistivity (Ω·cm) 10⁻³ - 10⁻² whiterose.ac.uk
Electron Mobility (cm²/V·s) 30 - 130 whiterose.ac.ukresearchgate.net

Analysis of Degenerate n-Type Conductivity Mechanisms in this compound

Electron Mobility Studies in this compound

Despite often being highly defective and polycrystalline, this compound is noted for its remarkably high electron mobility compared to other polycrystalline semiconductors. aip.orgaip.org This high mobility is attributed to a small electron effective mass, calculated to be around 0.08 m₀ (where m₀ is the free electron mass). researchgate.netresearchgate.net

In polycrystalline thin films, the movement of charge carriers is impeded by several scattering mechanisms that ultimately limit mobility.

Ionized Impurity Scattering: At high carrier concentrations, such as those found in degenerate Zn₃N₂, scattering from ionized defects and impurities is a dominant mechanism. whiterose.ac.ukquora.com The donor defects (like Vₙ and Oₙ) that contribute the free electrons also act as positively charged scattering centers that deflect electrons, thereby reducing their mobility. acs.org

Other Scattering Mechanisms: Lattice vibrations (phonon scattering) also contribute to limiting mobility, particularly at higher temperatures. quora.com However, in highly doped or defective films, impurity and grain boundary scattering are typically the most influential factors at room temperature. whiterose.ac.ukquora.com

Temperature-dependent Hall effect measurements are a powerful tool for understanding the electrical transport mechanisms in semiconductors like Zn₃N₂. aip.orgmsu.edu By measuring resistivity, carrier concentration, and Hall mobility over a range of temperatures, key material parameters can be extracted.

In degenerate Zn₃N₂ films , the carrier concentration and mobility show very little change with temperature, which is a hallmark of metallic conduction. acs.org

In non-degenerate films , however, the carrier concentration exhibits a significant dependence on temperature. aip.org An Arrhenius plot of the carrier concentration can reveal the activation energy of the donor levels. aip.org For instance, one study on a non-degenerate zinc tin nitride film, a related material, determined an activation energy of 0.14 eV. aip.org Similarly, the temperature dependence of mobility provides insight into the dominant scattering mechanisms. researchgate.net For example, a decrease in mobility with increasing temperature often points to phonon scattering, whereas mobility limited by ionized impurity scattering may show a different temperature dependence. quora.com Studies have shown that Zn₃N₂ films can exhibit distinct conduction mechanisms in different temperature ranges. aip.org Photoluminescence measurements have also been used to study the temperature dependence of the band gap, which follows the empirical Varshni equation. whiterose.ac.uk

Factors Affecting Carrier Mobility in Polycrystalline this compound

Strategies for Tuning Electrical Properties of this compound

Controlling the high n-type conductivity of Zn₃N₂ is essential for its use in electronic devices. Several strategies have been explored to tune its electrical properties by managing defect and impurity concentrations.

Control of Growth Conditions: Lowering the substrate temperature during deposition can reduce the probability of forming unintentional donor defects, leading to lower electron concentrations. acs.orgnih.gov Similarly, growing films in an ultra-high vacuum (UHV) sputtering system helps to suppress donor impurities like oxygen, which has been shown to reduce the residual carrier density to as low as 4.4 × 10¹⁷ cm⁻³, achieving non-degenerate films. researchgate.netacs.org

Intentional Doping and Alloying: While unintentional oxygen is often a source of high conductivity, controlled oxygen doping has been paradoxically explored as a way to achieve non-degenerate films. acs.orgacs.org Some research suggests that oxygen can act as a compensating defect, enabling the synthesis of films with free electron concentrations in the 10¹⁷ cm⁻³ range while maintaining high mobilities. acs.orgnih.gov Alloying Zn₃N₂ with other materials, such as aluminum nitride (AlN), has also been shown to be an effective method for increasing resistivity and reducing carrier density. whiterose.ac.uk

Compositional and Stoichiometric Control: In the related II-IV-nitride semiconductor zinc tin nitride (ZnSnN₂), it has been demonstrated that creating a Zn-rich composition is effective in suppressing the formation of native donor defects (specifically Sn-on-Zn antisites), thereby reducing the carrier concentration. aip.org This suggests that precise control of the cation-to-anion ratio during growth could be a viable strategy for tuning the electrical properties of Zn₃N₂.

Post-Growth Annealing: High-pressure nitrogen annealing is a potential method to reduce the concentration of nitrogen vacancies in metal nitrides. google.com By diffusing nitrogen into the lattice, this process can fill vacancies, which may help to reduce the n-type background conductivity. google.com

Doping Strategies for Conductivity Modulation in this compound

The conductivity of this compound is intrinsically linked to its stoichiometry and defect chemistry. Unlike more established semiconductors, intentional doping strategies are less straightforward and often intertwined with controlling native defect concentrations.

This compound is almost exclusively reported as an n-type semiconductor. researchgate.netresearchgate.netwhiterose.ac.uk This conductivity is largely attributed to native point defects, specifically nitrogen vacancies (Vₙ), which act as donors, introducing free electrons into the conduction band. whiterose.ac.uk The concentration of these vacancies, and thus the carrier concentration, is highly sensitive to the deposition conditions. Another significant contributor to the n-type conductivity is the unintentional incorporation of oxygen into the this compound lattice. whiterose.ac.ukresearchgate.net Oxygen is believed to be an n-type dopant in Zn₃N₂, and its high affinity for incorporation makes it a common impurity even under high-vacuum deposition conditions. whiterose.ac.uk

Modulating the conductivity, therefore, often involves strategies aimed at controlling these native defects and impurities. For instance, films deposited in an argon plasma with an excess of zinc are conductive, with carrier concentrations (Nₐ) ranging from 10¹⁸ to 10²⁰ cm⁻³. researchgate.net Conversely, films deposited in a nitrogen-rich plasma tend to be more resistive. researchgate.net This suggests that controlling the zinc-to-nitrogen ratio during growth is a key method for modulating electron concentration.

Achieving p-type conductivity in this compound has proven to be a significant challenge. whiterose.ac.uk While theoretical studies suggest that zinc vacancies (Vₐₙ) could act as acceptors to introduce holes, experimentally, stable p-type Zn₃N₂ has not been reported. whiterose.ac.uk The primary route to achieving p-type conduction involving this material is through its conversion to nitrogen-doped zinc oxide (ZnO:N). By annealing Zn₃N₂ films in an oxygen-containing environment, the nitrogen atoms can be substituted by oxygen, and residual nitrogen atoms can act as acceptors in the resulting ZnO lattice, leading to p-type conductivity. cambridge.orgresearchgate.net For example, (Al,N)-codoping during the oxidative annealing of this compound precursors has been shown to increase the hole concentration of the resulting p-type ZnO film to 10¹⁸ cm⁻³. cambridge.org

Below is an interactive data table summarizing the influence of various defects and impurities on the electrical conductivity of this compound.

Table 1: Influence of Defects and Impurities on this compound Conductivity

Defect/Impurity Type Typical Effect on Conductivity Carrier Concentration Range (cm⁻³) Notes
Nitrogen Vacancy (Vₙ) Native Donor Increases n-type conductivity 10¹⁸ - 10²² A primary source of intrinsic n-type behavior. whiterose.ac.ukcambridge.org Concentration is highly dependent on growth conditions.
Zinc Interstitial (Znᵢ) Native Donor Increases n-type conductivity ~10²¹ Contributes to n-type conduction, especially in Zn-rich films. cambridge.org
Unintentional Oxygen Extrinsic Donor Increases n-type conductivity Not explicitly quantified, but a major factor Oxygen easily incorporates into the lattice, acting as an n-type dopant. whiterose.ac.ukresearchgate.net

| Aluminum (Al) | Extrinsic (Co-dopant) | Used in ZnO:N conversion | p-type (in ZnO): up to 10¹⁸ | Used in (Al,N)-codoping during oxidative annealing of Zn₃N₂ to achieve p-type ZnO. cambridge.org |

Impact of Growth Conditions and Post-Deposition Treatments on Electrical Response

The electrical properties of this compound films are profoundly dependent on the synthesis parameters and any subsequent thermal treatments. These processes directly influence the film's composition, crystallinity, and defect density, which in turn dictate the carrier concentration, mobility, and resistivity.

Growth Conditions:

Several parameters during the deposition process, such as reactive gas flow rates and substrate temperature, have a direct impact on the electrical characteristics of Zn₃N₂ films.

Nitrogen Flow Rate: In reactive sputtering, the ratio of nitrogen (N₂) to argon (Ar) in the plasma is a critical parameter. Studies have shown that both carrier concentration and Hall mobility increase with the N₂/Ar ratio up to an optimal point (e.g., a ratio of 0.60 at a substrate temperature of 300°C), after which they decrease. d-nb.info This indicates that an optimal nitrogen partial pressure is required to achieve high-quality films with superior electrical properties. d-nb.info At lower N₂ flow rates, films can be N-poor, leading to a higher concentration of donor-like defects and carrier concentrations around 10¹⁸ cm⁻³. aip.org

Substrate Temperature: The temperature of the substrate during deposition affects the stoichiometry and crystal structure. Increasing the substrate temperature (e.g., from room temperature to 150°C) can lead to a decrease in the Zn:N ratio, bringing it closer to the stoichiometric 1.5. aip.org This change in composition influences the electrical properties; for instance, resistivity and carrier mobility have been observed to decrease and increase, respectively, with rising substrate temperature. researchgate.net However, other studies suggest that low-temperature growth in an ultra-high vacuum chamber can help achieve non-degenerate electrical conductivity by suppressing defect formation. researchgate.net

Post-Deposition Treatments:

Post-growth annealing is a common technique used to modify the properties of thin films.

Annealing in Nitrogen: Annealing Zn₃N₂ films in a nitrogen atmosphere can significantly alter their electrical properties and improve ambient stability. aip.orgscispace.com For films deposited in an argon plasma (which are initially conductive due to excess zinc), annealing at 300°C can enhance conductivity. However, annealing at higher temperatures (e.g., up to 550°C) often leads to a deterioration of electrical properties, making the films more resistive but also more transparent as they become more stoichiometric. researchgate.netresearchgate.net This treatment helps to reduce the native oxide layer that forms on the surface, significantly slowing down the degradation process from days to years. aip.orgscispace.com

Oxidative Annealing: Thermal annealing in an oxygen-containing environment is a process used to convert Zn₃N₂ into ZnO. worldscientific.com This transformation drastically changes the material's electrical and optical properties. The resulting ZnO films can be either n-type or p-type, depending on the annealing conditions (temperature and duration). cambridge.org For instance, annealing at 400–600°C for 10–60 minutes has been identified as an optimal window for achieving p-type ZnO from Zn₃N₂ precursors. cambridge.org The electrical properties of the resulting film are highly sensitive to these annealing conditions. cambridge.org

The following interactive data table summarizes the impact of various growth and treatment parameters on the electrical properties of this compound films.

Table 2: Impact of Growth and Treatment Conditions on Zn₃N₂ Electrical Properties

Parameter Condition Effect on Electrical Properties Resulting Carrier Concentration (cm⁻³) Resulting Mobility (cm²/Vs) Reference
N₂/Ar Gas Flow Ratio Increased from 0.20 to 0.60 Increased carrier concentration and mobility Increased Increased d-nb.info
N₂/Ar Gas Flow Ratio Increased beyond 0.60 Decreased carrier concentration and mobility Decreased Decreased d-nb.info
Substrate Temperature Increased from RT to 150°C Decreased resistivity, increased mobility Decreased from ~10²¹ to ~10¹⁹ Increased from ~5 to ~33 researchgate.net
Post-Deposition Annealing (N₂) Annealed at 300°C (Ar-deposited film) Increased conductivity Not specified Not specified researchgate.net
Post-Deposition Annealing (N₂) Annealed at >400°C Decreased conductivity (more resistive) Not specified Not specified researchgate.net

| Oxidative Annealing | 400-600°C for 10-60 min | Conversion to p-type ZnO:N | p-type: 10¹⁴ - 10¹⁶ (N-doped), up to 10¹⁸ ((Al,N)-codoped) | Not specified | cambridge.org |


Optical Properties and Optoelectronic Response of Zinc Nitride

Optical Absorption and Transmission Characteristics of Zinc nitride

This compound typically demonstrates strong optical absorption in the visible light spectrum. researchgate.net The material's absorption coefficient is high, often in the range of 10⁴ to 10⁵ cm⁻¹ in the visible and near-infrared regions, which makes it a candidate for thin-film photovoltaic applications. researchgate.net The high absorption implies that a very thin layer of the material can effectively absorb incident light.

The optical transmittance of this compound films is highly dependent on the preparation method and film thickness. jos.ac.cn For instance, films prepared by RF magnetron sputtering have shown that transmittance improves as the ratio of ammonia (B1221849) (NH₃) in the sputtering gas increases. jos.ac.cn In one study, the average transmittance in the visible range (400-800 nm) for as-deposited films was low, but increased significantly upon annealing at specific temperatures. inoe.roresearchgate.net For example, annealing at 350°C resulted in a maximum transmittance of 62% in the visible region and 94% in the near-infrared region. inoe.ro

Preparation MethodWavelength RangeAverage Transmittance (%)Reference
RF Magnetron Sputtering (as-deposited)Visible (400-800 nm)~22% inoe.ro
RF Magnetron Sputtering (annealed at 350°C)Visible (400-800 nm)62% inoe.ro
RF Magnetron Sputtering (annealed at 350°C)Near-Infrared (1800-2500 nm)94% inoe.ro

Band Gap Energy Determination in this compound

The band gap of this compound is a topic of significant debate in the scientific community, with reported experimental values spanning a wide range, from as low as 0.85 eV to as high as 3.2 eV. aps.orgaip.org This large discrepancy has created confusion regarding its fundamental properties and potential applications. aip.org

The vast range of reported band gap values for this compound can be attributed to several factors:

Oxidation: this compound is highly susceptible to oxidation when exposed to ambient conditions. researchgate.netacs.org The formation of zinc oxide (ZnO) or zinc oxynitride (ZnₓOᵧNₙ) surface layers, which have wider band gaps (ZnO ~3.3-3.4 eV), can lead to an overestimation of the intrinsic band gap of Zn₃N₂. aip.orgacs.orgresearchgate.net

Stoichiometry and Defects: Variations in the stoichiometry (the ratio of zinc to nitrogen) and the presence of native point defects, such as nitrogen vacancies, can significantly influence the electronic structure and, consequently, the measured optical band gap. aip.orgaps.org

Carrier Concentration: As a degenerate n-type semiconductor, this compound often exhibits very high carrier concentrations (10¹⁸–10²¹ cm⁻³), which can lead to a significant Burstein-Moss effect. aip.orgaps.org

Theoretical calculations have also contributed to understanding the intrinsic band gap. First-principles calculations using methods like the Heyd-Scuseria-Ernzerhof (HSE) hybrid functional predict a fundamental direct band gap of around 0.84-0.86 eV. aps.orgscispace.com Other theoretical studies place the band gap in the range of 0.9 to 1.2 eV. scispace.comrsc.org These theoretical values are in broad agreement with experimental values reported for high-purity, stoichiometric samples measured under conditions that minimize oxidation. acs.org

There are conflicting reports regarding whether this compound possesses a direct or an indirect band gap. A direct band gap allows for more efficient light emission and absorption, which is crucial for optoelectronic devices.

Evidence for Direct Band Gap: Several studies report a direct band gap, with values typically in the range of 1.23 eV to 1.48 eV. jos.ac.cnaip.orgacs.org Theoretical calculations based on density-functional theory (DFT) also support a direct band gap at the Γ point of the Brillouin zone. aps.org

Evidence for Indirect Band Gap: Conversely, other experimental work suggests an indirect band gap. For example, films prepared by RF magnetron sputtering were found to have an indirect band gap that increased from 2.33 to 2.70 eV with varying ammonia ratios. jos.ac.cn Other reports cite indirect band gaps of 2.12 eV and 2.72 eV. jos.ac.cnsci-hub.ru

This discrepancy is likely linked to the same factors affecting the band gap value itself, such as film quality, crystallinity, and measurement techniques. However, a growing body of evidence, particularly from recent theoretical work and carefully controlled experiments, points towards an intrinsic direct band gap for pure, crystalline this compound. aps.orgacs.org

The Burstein-Moss (BM) effect is a significant phenomenon in degenerate semiconductors where high carrier concentrations fill the lower energy states in the conduction band (for n-type) or valence band (for p-type). This pushes the Fermi level into the band, causing a blue shift in the optical absorption edge and resulting in a measured optical band gap that is larger than the fundamental band gap. aps.orgaps.org

This compound is often unintentionally n-type with high electron concentrations, primarily due to nitrogen vacancies and unintentional oxygen impurities. aip.orgaps.org This high doping level makes the BM effect a key contributor to the wide variation in reported band gap values. aps.orgresearchgate.net First-principles calculations suggest that a significant BM shift can occur due to oxygen substitutions on nitrogen sites and hydrogen interstitials. aps.org However, these studies also propose that the effect is limited, and band gaps reported to be larger than 2.0 eV are unlikely to be caused by the BM shift alone, as Fermi-level pinning by acceptor-like defects would prevent such a large shift. aps.org While some experimental studies have not observed a clear dependence of the optical band gap on carrier concentration, it is speculated that the samples were in a concentration range where the Burstein-Moss effect becomes apparent. aip.org

Investigation of Direct vs. Indirect Band Gap Nature of this compound

Photoluminescence Spectroscopy of this compound Materials

PL studies on this compound have revealed a variety of emission peaks, which are generally categorized as near-band-edge (NBE) emissions or defect-related emissions.

Near-Band-Edge Emission: Some studies on this compound nanowires and nanoneedles have reported strong ultraviolet (UV) or violet emission peaks. sci-hub.ruaip.org For example, a strong UV emission at 395 nm (3.14 eV) has been attributed to the excitonic emission from the near-band-edge transition of cubic this compound. sci-hub.ru Another study on nanowires observed a UV peak at 385 nm (3.22 eV). aip.org this compound nanocrystals have shown tunable photoluminescence from below 500 nm to over 1100 nm. rsc.org

Deep-Level Defect Emissions: More commonly, PL spectra are dominated by broad emission bands at lower energies, which are associated with deep-level defects within the band gap. aip.orgresearchgate.net

A study on DC sputtered films identified a narrow band at 1.38 eV and a broader band at 0.90 eV. aip.orgwhiterose.ac.uk The 1.38 eV peak was attributed to the recombination of free carriers with a bound state, while the 0.90 eV band was assigned to deep-level defect states. aip.orgwhiterose.ac.uk

Other research has identified blue emission bands. sci-hub.ruaip.org For instance, weak blue emissions at 453 nm and 465 nm in nanoneedles are considered defect-related, caused by vacancies or self-interstitials. sci-hub.ru A blue emission centered at 450 nm (2.76 eV) was also observed in nanowires. aip.org

The incorporation of oxygen can also introduce emission peaks. A peak located at 437 nm in sputtered films was attributed to oxygen incorporation, while another at 459 nm was considered intrinsic emission. jos.ac.cn

The high density of non-radiative recombination states in some heavily doped samples can quench photoluminescence entirely. whiterose.ac.uk The presence and nature of these emission peaks are highly dependent on the synthesis method, material morphology, and impurity levels, reflecting the complex defect chemistry of this compound.

Emission Peak Wavelength (nm)Emission Peak Energy (eV)Proposed OriginMaterial FormReference
3853.22Near-Band-EdgeNanowires aip.org
3953.14Near-Band-Edge (Excitonic)Nanoneedles sci-hub.ru
4372.84Oxygen IncorporationThin Film jos.ac.cn
4502.76Defect-RelatedNanowires aip.org
453 & 465~2.74 & ~2.67Defect-Related (Vacancies/Interstitials)Nanoneedles sci-hub.ru
~9001.38Free-to-Bound RecombinationThin Film aip.orgwhiterose.ac.uk
~13780.90Deep-Level Defect StatesThin Film aip.orgwhiterose.ac.uk

Tunable Emission Properties in this compound Nanocrystals

This compound (Zn₃N₂) nanocrystals, also known as colloidal quantum dots (QDs), exhibit significant quantum confinement effects that allow for the tuning of their optical and electronic properties. americanelements.comfishersci.ca This tunability is primarily achieved by controlling the size of the nanocrystals, making them highly promising for various optoelectronic applications. americanelements.comnih.govwikipedia.org

The emission properties of Zn₃N₂ nanocrystals are directly related to their size. As the diameter of the nanocrystals decreases, a notable blue shift in both the absorption and photoluminescence (PL) spectra is observed, corresponding to an increase in the optical band gap. americanelements.com Research has demonstrated that by decreasing the diameter of Zn₃N₂ quantum dots from 8.9 nm down to 2.7 nm, the optical band gap can be tuned from 1.5 eV to 3.2 eV. americanelements.comfishersci.ca This wide tuning range allows for the emission wavelength to be adjusted across a broad spectral region, from the visible to the near-infrared (NIR). wikipedia.org

Studies have reported the ability to tune the peak photoluminescence wavelength from under 500 nm to over 1100 nm. wikipedia.org This extensive range covers a significant portion of the visible and NIR spectrum, a highly desirable characteristic for applications in LEDs, displays, and sensors. wikipedia.org The synthesis of these nanocrystals often involves the reaction of diethylzinc (B1219324) with ammonia in the presence of a capping agent like oleylamine (B85491) at elevated temperatures. americanelements.comwikipedia.org The final size of the nanocrystals, and thus their emission wavelength, can be precisely controlled by adjusting reaction parameters, such as the number of diethylzinc injections. americanelements.comfishersci.ca

The photoluminescence quantum yield (PLQY) of Zn₃N₂ nanocrystals can be remarkably high, with some studies reporting values greater than 50%. wikipedia.org Other research indicates PLQYs in the range of 30-50%. fishersci.canih.gov These high quantum yields attest to the high electronic quality of Zn₃N₂ nanomaterials. nih.gov Furthermore, strategies such as creating indium this compound alloys or capping the nanocrystals with shells of other semiconductor materials like gallium nitride (GaN) and zinc sulfide (B99878) (ZnS) have been shown to enhance both air stability and quantum yields. nih.govfishersci.be

Refractive Index and Optical Constants of this compound Films

The refractive index (n) and other optical constants of this compound (Zn₃N₂) films are key parameters for their application in optical and optoelectronic devices. However, the reported values for these properties show considerable variation in scientific literature, a fact often linked to the material's synthesis conditions and its tendency to oxidize. nih.govfishersci.fifishersci.ca

There is a notable debate regarding the band gap of Zn₃N₂, which directly influences its refractive index. When Zn₃N₂ is characterized as a narrow-band-gap semiconductor, with an optical band gap typically between 1.2 eV and 1.5 eV, its refractive index is reported to be in the range of 2.3 to 2.7. nih.govfishersci.fiwikipedia.orgscribd.com Conversely, some studies that report a wider band gap for Zn₃N₂ find a lower refractive index, in the range of 1.7 to 1.9. nih.gov This discrepancy is often attributed to the formation of a zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂) layer on the film's surface upon exposure to air. nih.govfishersci.fi This oxidized layer has a wider band gap and a lower refractive index (1.6–1.8), which can mask the true optical properties of the underlying Zn₃N₂ film. nih.govwikipedia.org

Spectroscopic ellipsometry is a common technique used to determine the optical constants of Zn₃N₂ films. For films deposited by radio-frequency magnetron sputtering at low temperatures, the refractive index was found to be between 2.0 and 2.8 in the 1.5–4.5 eV energy range. fishersci.fi The extinction coefficient (k), which represents the absorption of light, was measured to be between 0.6 and 1.0 in the same energy range. fishersci.fi Another study using ellipsometry on single-crystal films reported a refractive index of 2.3-2.7 and an extinction coefficient of approximately 0.5-0.7 in the 1.5-3.0 eV energy range. fishersci.fiscribd.com

Factors such as post-deposition annealing can also affect the optical properties. For instance, thermal annealing has been shown to cause a decrease in the refractive index of Zn₃N₂ layers, with one study noting a drop from 2.6 to 2.4 as the annealing temperature increased. fishersci.ca This change is indicative of alterations in the band structure and microstructure of the film. fishersci.ca

Defect Chemistry and Impurity Effects in Zinc Nitride

Native Point Defects in Zinc Nitride (e.g., Nitrogen Vacancies) and their Energetics

Native point defects are imperfections in the crystal lattice involving the constituent atoms of the material. In this compound, these include vacancies (missing atoms) and interstitials (atoms in between regular lattice sites). Theoretical and experimental studies have identified several key native defects.

The most common and energetically favorable native defects in Zn₃N₂ are nitrogen vacancies (Vₙ) and zinc interstitials (Znᵢ). aip.orgresearchgate.net First-principles calculations have shown that nitrogen vacancies have a particularly low formation energy, making them the most probable native defect to form. kookmin.ac.krutoledo.edu The formation energy for a nitrogen vacancy has been calculated to be as low as 1.97 eV and 0.44 eV in different studies, indicating their high likelihood of occurrence. aip.orgkookmin.ac.kr These nitrogen vacancies typically act as shallow donors, contributing to the material's intrinsic n-type conductivity. nih.gov

Other native defects, such as zinc vacancies (Vₙ) and nitrogen interstitials (Nᵢ), generally have higher formation energies. utoledo.edu Therefore, while they can exist, their concentration is typically much lower than that of nitrogen vacancies under normal synthesis conditions. The prevalence of these defects is highly dependent on the chemical potential of the atomic species during growth. utoledo.edu

Table 1: Formation Energies of Native Point Defects in this compound This table is interactive. Click on the headers to sort the data.

Defect Type Symbol Typical Charge State Calculated Formation Energy (eV) Role
Nitrogen Vacancy Vₙ + 0.44 - 1.97 aip.orgkookmin.ac.kr Predominant native defect, shallow donor
Zinc Interstitial Znᵢ 2+ Second lowest formation energy aip.orgresearchgate.net Contributes to n-type conductivity
Zinc Vacancy Vₙ 2- High formation energy utoledo.eduosti.gov Acceptor, can act as pinning level aps.org

Role of Oxygen Impurities in this compound Conductivity and Stability

Oxygen is a common and highly influential impurity in this compound, often incorporated unintentionally during synthesis. Its presence significantly alters the material's electronic and structural characteristics.

Oxygen can be incorporated into the Zn₃N₂ lattice through several mechanisms, largely dependent on the synthesis conditions. acs.org The propensity for oxygen incorporation stems from the high reactivity of zinc with oxygen and the challenge of completely eliminating oxygen from growth environments. acs.org

During synthesis methods like molecular beam epitaxy (MBE) or sputtering, residual oxygen in the vacuum chamber can react with the growing film. acs.orgaps.org The primary mechanisms for incorporation are:

Substitutional Oxygen (Oₙ): Oxygen atoms can replace nitrogen atoms on their lattice sites. This is particularly favorable when nitrogen vacancies (Vₙ) are present, as oxygen can readily fill these vacant sites. acs.org

Interstitial Oxygen (Oᵢ): Oxygen atoms can occupy the spaces between the regular lattice sites. acs.org

Studies suggest that at lower oxygen concentrations (<10 at%), the dominant mechanism is the filling of nitrogen vacancies, while at higher concentrations, direct substitution of nitrogen by oxygen becomes more prevalent. acs.org

The influence of oxygen on Zn₃N₂'s properties is complex and has been a subject of evolving research.

Electronic Properties: Initially, the high n-type degenerate conductivity often observed in Zn₃N₂ was widely attributed to oxygen impurities acting as donors. researchgate.netresearcher.lifenih.gov Some studies reported a direct correlation between increased oxygen content and higher charge carrier concentrations. acs.org However, recent systematic investigations have revealed a more nuanced role. It has been demonstrated that controlled oxygen doping can act as a compensating defect. researchgate.netnih.gov By carefully managing the oxygen concentration, it is possible to tune the free electron concentration from a high degenerate level (10²⁰ cm⁻³) down to a nondegenerate semiconducting level (10¹⁷ cm⁻³), while preserving high electron mobility. acs.orgresearchgate.netnih.gov In heavily oxygen-doped films, substitutional oxygen (Oₙ) becomes the dominant scattering center that governs electron transport. researchgate.netacs.org The incorporation of oxygen can decrease the carrier concentration by restoring local electron pathways that were disrupted by nitrogen vacancies. nih.gov

Structural Properties: The incorporation of oxygen can lead to changes in the crystal structure and optical properties of the material. rsc.orgrsc.orgresearchgate.net It has been suggested that the presence of oxygen can lead to an overestimation of the optical band gap. aip.org Conversely, in related zinc germanium oxynitride systems, oxygen incorporation has been shown to narrow the band gap by shifting the valence band maximum to higher energies. rsc.orgresearchgate.net This is attributed to the distortion of the local coordination environment and its effect on the energy levels of Zn-N bonds. rsc.org

Mechanisms of Oxygen Incorporation during this compound Synthesis

Hydrogen-Related Defects in this compound

Alongside oxygen, hydrogen is a ubiquitous unintentional impurity in nitride semiconductors, including Zn₃N₂. researchgate.netaps.org Its small size allows it to be easily incorporated into the crystal lattice during growth.

First-principles calculations indicate that hydrogen preferentially exists as an interstitial defect (Hᵢ), often in a bond-centered site where it forms a bond with a nitrogen atom. aps.org This interstitial hydrogen acts as a shallow donor, contributing significantly to the unintentional n-type conductivity. aps.org The energy of this defect is very low, comparable to that of oxygen substituting on a nitrogen site (Oₙ). aps.org

Hydrogen can also form complexes with other defects. For example, it can associate with zinc vacancies to form Vₙ-nH complexes. aps.orgmdpi.com In some cases, hydrogen-on-zinc defects (Hₙ) can act as acceptors, compensating for the donor-like effects of other defects. aps.org The control and understanding of these hydrogen-related defects are crucial for managing the electrical properties of Zn₃N₂.

Defect Engineering for Property Control in this compound

Defect engineering is the intentional manipulation of the type, concentration, and distribution of defects within a material to control its properties. nih.gov This approach is critical for optimizing Zn₃N₂ for specific electronic and optoelectronic applications.

A prime example of defect engineering in Zn₃N₂ is the controlled incorporation of oxygen. As discussed, by systematically varying the oxygen content during synthesis, the material's conductivity can be precisely tuned from a metal-like degenerate state to a nondegenerate semiconductor state. acs.orgresearchgate.netnih.gov This allows for the fabrication of Zn₃N₂ films with desired carrier concentrations and high mobility, suitable for devices like thin-film transistors. researchgate.net

Thermal annealing is another powerful technique for defect engineering. aps.org While more extensively studied in related materials like ZnO, annealing can be used to promote the formation or dissociation of specific defect complexes, thereby altering the material's electronic and optical characteristics. aps.org By understanding the energetics and behavior of different defects, these engineering strategies can be employed to unlock the full potential of this compound as a functional semiconductor material.

Ternary and Quaternary Zinc Nitride Systems

Zinc-Based Ternary Nitrides for Optoelectronic Applications (e.g., Zn₂VN₃, Zn₂NbN₃, Zn₂TaN₃)

A promising class of materials for optoelectronic devices, zinc-based ternary nitrides with the general formula II₂-V-N₃ have been the subject of recent research. Compounds such as zinc vanadium nitride (Zn₂VN₃), zinc niobium nitride (Zn₂NbN₃), and zinc tantalum nitride (Zn₂TaN₃) are notable for their unique structural and electronic properties.

The synthesis of these zinc-based ternary nitrides presents challenges, primarily due to the high vapor pressure and lower melting point of zinc and zinc nitride compared to other metals and their nitrides, which can lead to zinc loss at elevated synthesis temperatures. americanelements.com To overcome these issues, various specialized synthesis techniques have been developed.

Zn₂NbN₃: This novel ternary nitride has been successfully synthesized for the first time as a thin film using methods such as a one-step adsorption-controlled growth and a two-step process involving deposition followed by annealing. americanelements.comarxiv.orgresearchgate.net The two-step method, in particular, is designed to suppress the loss of zinc and nitrogen. researchgate.net Experimental results show that Zn₂NbN₃ crystallizes in a wurtzite-derived structure with cation disorder, meaning the zinc and niobium atoms are randomly distributed on the cation sites. arxiv.orgresearchgate.netnih.gov This is distinct from the rocksalt-derived structure of the related Mg₂NbN₃ compound. arxiv.org The measured lattice parameters for the wurtzite-derived structure are approximately a = 3.36 Å and c = 5.26 Å, resulting in a c/a ratio of 1.55. arxiv.org

Zn₂VN₃: The synthesis of Zn₂VN₃ has been achieved through computationally guided high-throughput methods, specifically combinatorial physical vapor deposition (PVD) screening. americanelements.com This approach led to the successful isolation and synthesis of polycrystalline Zn₂VN₃ thin films on borosilicate glass substrates, which exhibit a wurtzite structure. americanelements.com Furthermore, researchers have demonstrated that phase-pure, (002)-textured Zn₂VN₃ thin films with cation disorder can be grown at low temperatures (below 200 °C) by using epitaxial stabilization on α-Al₂O₃ (0001) substrates. americanelements.comepa.gov

Zn₂TaN₃: Single-phase Zn₂TaN₃ has been prepared using reactive radio frequency (RF) co-sputtering of zinc and tantalum targets. osti.gov Like its vanadium and niobium counterparts, theoretical studies suggest that Zn₂TaN₃ can form a stable wurtzite-derived orthorhombic structure. osti.govnih.gov

First-principles calculations predict that two-dimensional monolayers of Zn₂(V, Nb, Ta)N₃ are thermodynamically stable, further highlighting the potential of these materials in advanced applications. osti.gov

The unique electronic structures of these ternary nitrides give rise to promising optoelectronic properties.

Zn₂NbN₃: This material is a semiconductor with an experimentally determined optical absorption onset of around 2.1 eV. americanelements.comarxiv.orgresearchgate.net This value is notably lower than the computationally predicted band gap of 3.5-3.6 eV for a perfectly ordered crystal structure, a difference attributed to the inherent cation disorder in the synthesized films. americanelements.comarxiv.orgresearchgate.net This suggests that controlling the degree of cation disorder could be a method for tuning the material's properties. researchgate.net Its characteristics make it a promising candidate for various optoelectronic and even ferroelectric applications. americanelements.com For device integration, alloying Zn₂NbN₃ with wurtzite-structured Zn₂SbN₃ could enable significant band gap tuning with a negligible lattice constant change of only ~0.2%, which is highly attractive for creating heteroepitaxial devices with low strain. arxiv.org

Zn₂VN₃: Thin films of Zn₂VN₃ have demonstrated properties that make them highly suitable for solar cell applications. It is a p-type semiconductor with a wide band gap of 2.35 eV, a high charge carrier concentration in the realm of 10¹⁷ cm⁻³, and a Hall mobility of 80 cm²/(V·s). These characteristics make it an excellent candidate for use as a hole-selective contact or a hole transport layer in solar cells. Additionally, Zn₂VN₃ exhibits broadband room-temperature photoluminescence, with emissions spanning from 2 eV to 3 eV. americanelements.comepa.gov

Zn₂TaN₃: As a semiconductor, Zn₂TaN₃ features a wide band gap of 2.55 eV and a high resistivity exceeding 10⁵ Ω·cm. osti.gov

Theoretical studies on 2D monolayers of the Zn₂(V, Nb, Ta)N₃ family predict that they are semiconductors with tunable band gaps. osti.gov These monolayers are expected to be transparent to visible light while providing shielding in the ultraviolet spectrum, making them promising for applications in light-emitting diodes (LEDs) and as blocking layers in tandem solar cells. osti.gov The predicted band gaps for these monolayers are 2.75 eV (indirect) for Zn₂VN₃, 3.38 eV for Zn₂NbN₃, and 3.33 eV for Zn₂TaN₃. osti.gov

Synthesis and Crystallographic Features of Ternary Zinc Nitrides

Zinc Tin Nitride (ZnSnN₂) Studies

Zinc tin nitride (ZnSnN₂) is an emerging earth-abundant ternary nitride that has garnered significant attention for its potential in energy conversion technologies.

ZnSnN₂ is considered a highly promising material for photovoltaic applications. Its appeal stems from its ideal and tunable band gap, robust optical absorption, and its composition from earth-abundant and non-toxic elements. These features make it an attractive alternative to conventional solar absorber materials. The rich ternary chemistry of ZnSnN₂ allows for a wide range of property tuning, which has sparked numerous experimental and theoretical research efforts globally.

The performance of semiconductor devices is often dictated by the nature of crystalline defects. Early studies on ZnSnN₂ suggested the presence of defects that could be detrimental to its performance as a photoabsorber. However, more recent and careful first-principles modeling has revisited the topic of point defects in this material. These newer studies have shown that, contrary to previous reports, ZnSnN₂ does not possess low-energy defects that create deep energy levels within the band gap. This "electrically benign" defect behavior is a significant finding, as it implies that the material is more robust and inherently more suitable for photoabsorber applications than was initially thought.

Thermoelectric and Photovoltaic Properties of ZnSnN2

Zinc Titanium Nitride (ZnTiN₂) Investigations

Zinc titanium nitride (ZnTiN₂) is another II-IV-N₂ compound that has been investigated for its semiconductor properties. Research into this material has yielded insights into its structural and electronic characteristics.

Sputtered thin films of ZnTiN₂ have been successfully synthesized and characterized. These films possess a wurtzite-derived crystal structure, similar to other promising ternary nitrides.

From an electrical and optical standpoint, ZnTiN₂ thin films exhibit n-type electrical conduction of approximately 3 S/cm and show optical absorption onsets at energies below 2 eV. The theoretically predicted band gap for an ordered ZnTiN₂ structure is 3.36 eV. The significantly lower experimental value is attributed to the presence of cation-site disorder in the sputtered films. The effects of these cation antisite defects on the material's band structure have been further explored using density functional theory, providing a deeper understanding of how structural disorder influences the electronic properties of these complex nitrides.

Compound PubChem CIDs

Cation Disorder Effects on Electronic Structure and Band Gap in ZnTiN2

Zinc titanium nitride (ZnTiN2), a wurtzite-derived heterovalent ternary nitride, has garnered significant interest for its potential in photoelectrochemical applications. scirp.org A key characteristic of synthesized ZnTiN2 thin films is the presence of cation disorder, where zinc (Zn) and titanium (Ti) atoms swap positions in the crystal lattice. This disorder has a profound impact on the material's electronic structure and band gap. ugr.es

First-principles calculations based on density functional theory (DFT) have been employed to understand the role of this cation disorder. scirp.org While a perfectly ordered ZnTiN2 crystal is predicted to have a band gap of approximately 3.36 eV to 3.4 eV, experimentally measured optical absorption onsets for cation-disordered samples are significantly lower, around 2 eV. ugr.esacs.org This substantial reduction is primarily attributed to the effects of cation antisite defects. ugr.es

Potential for Photoelectrochemical Applications of ZnTiN2

The unique properties of ZnTiN2 make it a promising candidate for photoelectrochemical (PEC) applications, such as the generation of liquid fuels from water and carbon dioxide using sunlight. acs.orgamericanelements.com A critical requirement for photoelectrode materials in these applications is both high photocatalytic activity and long-term stability in harsh electrochemical environments. acs.org

ZnTiN2 exhibits several characteristics that are advantageous for PEC systems:

Wurtzite-Derived Crystal Structure: Its crystal structure is compatible with established semiconductor substrates, facilitating integration into device architectures. acs.orgfishersci.ca

Self-Passivating Surface: Under electrochemical polarization in near-neutral pH conditions, ZnTiN2 forms self-passivating surface layers of TiO2- or ZnO-like character. acs.orgamericanelements.comfishersci.ca These oxide layers are themselves stable and can protect the underlying nitride from degradation during operation. researchgate.net

Favorable Optical Properties: Sputtered thin films of ZnTiN2 demonstrate optical absorption onsets below 2 eV, which is within the desirable range for absorbing a significant portion of the solar spectrum. acs.orgfishersci.ca

N-type Conductivity: The material exhibits n-type electrical conduction, a necessary property for photoanodes in PEC cells. acs.orgfishersci.ca

These co-designed features of photoactivity and stability suggest that ZnTiN2 is a strong contender for durable photoelectrochemical fuel generation. acs.orgfishersci.ca

Gallium this compound Oxide Solid Solutions for Photocatalysis

Solid solutions of gallium nitride (GaN) and zinc oxide (ZnO), represented as (Ga1–xZnx)(N1–xOx), are another class of this compound-based materials with significant potential, particularly in the field of photocatalysis for water splitting under visible light. nih.govnih.gov The key advantage of these solid solutions is their tunable band gap, which can be narrowed to absorb visible light, a feat not achievable with the individual wide-band-gap components, GaN (3.4 eV) and ZnO (3.0 eV). nih.govnih.gov

The synthesis of well-crystallized (Ga1–xZnx)(N1–xOx) with a high ZnO content has been a challenge, but recent methods involving the reaction of Ga2O3 and Zn3N2 in the presence of zinc halides (ZnX2, where X = Cl, I) in sealed evacuated tubes have proven successful. nih.gov This approach allows for gram-scale synthesis and produces materials that can absorb visible light at wavelengths up to approximately 580 nm. nih.gov The narrowing of the band gap is attributed to the interaction between the N 2p and Zn 3d orbitals, which raises the valence band maximum of the solid solution. nih.gov

The photocatalytic activity of these materials can be further enhanced by a mild nitridation treatment and the loading of a co-catalyst, such as Cr2O3/Rh for hydrogen evolution. nih.gov Such modified (Ga1–xZnx)(N1–xOx) photocatalysts have demonstrated the ability to split water into hydrogen and oxygen under visible light irradiation. nih.gov

Material SystemSynthesis MethodKey PropertyApplication
(Ga1–xZnx)(N1–xOx)Reaction of Ga2O3 and Zn3N2 with ZnX2Visible light absorption up to ~580 nmPhotocatalytic water splitting

This compound Halides (e.g., Zn2NX, Zn2NX1-yX'y)

The incorporation of halides into the this compound framework leads to the formation of ternary (Zn2NX) and quaternary (Zn2NX1-yX'y) this compound halides, where X and X' can be chlorine (Cl), bromine (Br), or iodine (I). These materials represent an interesting class of mixed-anion solids. nih.govamericanelements.com

Ternary this compound halides, Zn2NX (X = Cl, Br, I), are typically synthesized through solid-liquid reactions between this compound (Zn3N2) and the corresponding zinc halides (ZnX2) at elevated temperatures (550-600 °C) in sealed ampoules. nih.govamericanelements.comwikipedia.org Quaternary systems, such as Zn2NCl1−yBry and Zn2NBr1−yIy, are synthesized using similar methods by reacting Zn3N2 with a mixture of the respective zinc halides. nih.govamericanelements.com

The crystal structures of these compounds have been elucidated using single-crystal and powder X-ray diffraction. nih.govamericanelements.com They adopt the anti-β-NaFeO2 type structure. americanelements.comwikipedia.org In this arrangement, each nitride ion (N3-) is tetrahedrally coordinated by four zinc cations (Zn2+), forming [NZn4] tetrahedra. These tetrahedra share corners to create a three-dimensional framework, and the halide anions (X-) are located in the voids within this skeleton. nih.govamericanelements.com

The composition of the halide anions in quaternary this compound halides plays a crucial role in determining the precise crystal structure. nih.gov While the general anti-β-NaFeO2 motif is maintained, the symmetry of the crystal can change with varying halide ratios. nih.gov

For instance, in the Zn2NCl1−yBry system, the material crystallizes in the acentric orthorhombic space group Pna21, which is isotypic to the ternary compounds Zn2NCl and Zn2NBr. In this case, the chloride and bromide anions share the same crystallographic site without any discernible ordered arrangement. nih.gov

In contrast, the crystal structure of the Zn2NBr1−yIy system is dependent on the iodide concentration. nih.gov At low iodine content, the structure is the same as Zn2NBr (Pna21). However, as the iodide concentration increases to a y value of approximately 0.38 or higher, a phase transition occurs, and the structure adopts the centrosymmetric space group Pnma, which is isotypic to Zn2NI. nih.gov This change in symmetry is attributed to the larger size of the voids occupied by the Br/I mixture, which allows for a more symmetric crystal packing. nih.gov

CompoundCrystal SystemSpace GroupKey Structural Feature
Zn2NCl, Zn2NBrOrthorhombicPna21Acentric
Zn2NIOrthorhombicPnmaCentrosymmetric
Zn2NCl1-yBryOrthorhombicPna21Disordered Cl/Br sites
Zn2NBr1-yIy (y < 0.38)OrthorhombicPna21Disordered Br/I sites
Zn2NBr1-yIy (y ≥ 0.38)OrthorhombicPnmaComposition-dependent symmetry change

Synthesis and Crystal Structure Elucidation of this compound Halides

Doped this compound Systems for Functionalization

Doping is a common strategy to functionalize semiconductor materials, and this compound is no exception. By introducing impurity atoms (dopants) into the Zn3N2 lattice, its electrical and optical properties can be significantly modified for specific applications. researchgate.net

One of the most studied doped systems is oxygen-doped this compound (Zn3N2-xOx). acs.org While unintentional oxygen incorporation was initially thought to be the cause of the typically high n-type degenerate conductivity in Zn3N2, recent studies have shown that controlled oxygen doping can actually serve as a compensating defect. nih.gov This allows for the synthesis of nondegenerate semiconducting thin films with controlled free electron concentrations in the range of 10^17 cm^-3, while maintaining high electron mobilities exceeding 200 cm^2 V^-1 s^-1. nih.gov Heavily oxygen-doped this compound has also been investigated as a potential nitride-based transparent conductor, achieving electron densities on the order of 10^20 cm^-3 and a minimal resistivity of 6.2 × 10^–4 Ω cm. acs.org

Aluminum is another element used to dope (B7801613) zinc-based materials. In the context of zinc oxide, aluminum doping (AZO) is a well-established method to create transparent conductive oxides. nih.govacs.org This is achieved by substituting Zn2+ ions with Al3+ ions, which introduces free electrons and increases conductivity. nih.gov While less common for pure this compound, the principles of doping to enhance functionality are transferable. Functionalization can also be achieved by introducing specific chemical groups, such as zinc cyanamide (B42294) (ZnNCN) groups in graphitic carbon nitride/ZnO heterojunctions, which has been shown to enhance photocatalytic activity. ugr.es

The functionalization of this compound through doping is a promising route to develop materials for a variety of electronic and optoelectronic devices, including thin-film transistors and sensors. acs.orgresearchgate.net

Manganese Doped this compound for Spintronics Applications

The introduction of manganese (Mn) into the this compound lattice is a key area of research for developing dilute magnetic semiconductors (DMS). wikipedia.org These materials are crucial for spintronics, a technology that utilizes the intrinsic spin of electrons, in addition to their charge, to carry information.

Manganese-doped this compound is synthesized as a thin film, often using techniques like RF/DC magnetron sputtering, where zinc and manganese targets are sputtered in a nitrogen-rich environment. wikipedia.org The concentration of manganese can be controlled by adjusting the sputtering parameters, which in turn influences the material's properties. wikipedia.org The goal is to create a material that is both semiconducting and ferromagnetic at room temperature, enabling the manipulation of spin-polarized charge carriers. wikipedia.org

Theoretical studies based on first-principles calculations have investigated the effects of doping this compound with manganese. fishersci.se These studies explore the electronic band structure, density of states, and resulting magnetic properties. fishersci.se The introduction of transition metal atoms like Mn can induce magnetism in the host material. fishersci.se This induced magnetism is often a result of p-d hybridization, which involves the interaction between the p-orbitals of nitrogen and the d-orbitals of the manganese dopant, leading to exchange splitting and a net magnetic moment. fishersci.se Research indicates that Mn-doped this compound can exhibit half-metallic ferromagnetism, a desirable property where electrons of one spin orientation are metallic while those of the opposite spin are semiconducting. fishersci.se

The development of Mn-doped this compound as a dilute magnetic semiconductor is a promising avenue for creating spintronic devices such as spin injectors and magnetic sensors. americanelements.com

Aluminum this compound Alloys for Band Gap Tuning

Alloying this compound with aluminum (Al) provides an effective method for "band gap engineering," which is the process of modifying the energy gap between the valence and conduction bands of a semiconductor. fishersci.benih.gov This tunability is critical for designing optoelectronic devices that operate at specific wavelengths. The formation of aluminum this compound (AlZnN) alloys allows for a significant and controllable shift in the material's band gap. fishersci.be

Research has demonstrated that by incorporating aluminum into the this compound structure, the band gap can be widened considerably. fishersci.be For instance, thin films of AlZnN have been deposited on glass substrates where the AlN fraction (x) was varied. fishersci.be Pure this compound (Zn₃N₂) exhibits a band gap of approximately 1.4 eV. fishersci.be By introducing aluminum to form an AlZnN alloy with an AlN fraction of x = 0.19, the band gap was observed to increase to 2.8 eV. fishersci.be This demonstrates a clear and significant blue-shifting of the optical absorption edge with increasing aluminum content.

The ability to tune the band gap over such a range makes AlZnN alloys promising candidates for various semiconductor heterostructures and optoelectronic applications, potentially complementing or offering an alternative to established nitride systems like AlGaN. fishersci.befishersci.se

Exploration of Transition Metal Doping for Magnetic and Electronic Properties

Beyond manganese, the doping of this compound with other transition metals is being explored to tailor its magnetic and electronic properties for advanced applications. fishersci.se Doping with elements such as iron (Fe), chromium (Cr), and vanadium (V) can introduce and modify magnetism within the this compound host material. fishersci.sewikipedia.org The specific properties that emerge depend on the choice of the dopant and its concentration.

First-principles calculations have been instrumental in predicting the outcomes of such doping. fishersci.se For example, studies on Fe-doped this compound suggest the potential for achieving half-metallic ferromagnetism, similar to Mn-doping. fishersci.se The mechanism behind the induced magnetism is the p-d hybridization between the d-orbitals of the transition metal dopant and the p-orbitals of the nitrogen atoms in the host lattice. fishersci.se This interaction causes an exchange splitting of the electronic bands, which is the foundation of the magnetic properties. fishersci.se

The investigation extends to a range of transition metals, including Cr, V, Cobalt (Co), and Nickel (Ni), not only in this compound but also in structurally similar nitrides like ScN. fishersci.sewikipedia.org These studies reveal that the choice of dopant can determine whether the resulting material is a ferromagnetic semiconductor or a half-metal. wikipedia.org The magnetic moments of the doped compounds arise almost entirely from the exchange splitting of the electronic states. wikipedia.org This systematic exploration is crucial for identifying new material systems with properties suitable for next-generation electronic and spintronic devices. fishersci.se

Advanced Characterization Methodologies for Zinc Nitride Research

Morphological and Microstructural Analysis

Analyzing the morphology and microstructure is fundamental to understanding the physical properties of zinc nitride films and nanostructures. Techniques such as electron microscopy and atomic force microscopy provide high-resolution imaging from the micrometer down to the atomic scale.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Imaging

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and cross-sectional architecture of this compound materials. whiterose.ac.uk It provides detailed information about surface features, grain structure, and film thickness. whiterose.ac.ukaip.org

Surface imaging via SEM reveals the morphology of Zn₃N₂ films, which can vary from polycrystalline structures to well-defined nanostructures like nanowires. aip.orgresearchgate.net For instance, the analysis of plain-view SEM images can determine characteristics such as pore density, which has been estimated at 10¹⁰ cm⁻² in some films. acs.org

Cross-sectional SEM is particularly effective for measuring film thickness and observing the internal structure. aip.org This method can distinguish between different material layers, such as this compound and its common oxidation product, zinc oxide (ZnO). acs.org Studies on the ambient exposure of Zn₃N₂ have used cross-sectional SEM to reveal a layered structure consisting of a surface oxide layer and the underlying polycrystalline nitride. acs.orgscispace.com This has been instrumental in analyzing phenomena like the swelling effect observed during the transformation of Zn₃N₂ to ZnO, where the resulting oxide layer is significantly thicker than the original nitride layer. acs.org

SEM ApplicationObservationReference
Surface Imaging Reveals surface morphology, grain structure, and nanofeatures like nanowires. aip.orgresearchgate.net
Cross-Sectional Imaging Measures film thickness and distinguishes between layers (e.g., Zn₃N₂ and ZnO). aip.orgacs.org
Degradation Studies Shows oxidation progression, including swelling and pore formation. acs.orgscispace.comaip.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable for microstructural analysis at the nanoscale, providing insights into the crystallinity and atomic arrangement of this compound. acs.orgwhiterose.ac.uk TEM analysis has been used to identify the morphology of Zn₃N₂ nanostructures, such as spherical shell structures for colloidal quantum dots and nanowire formations in powders synthesized via nitridation. researchgate.netacs.org

HRTEM offers the capability of atomic resolution imaging, where the arrangement of atoms can be visualized through lattice fringe patterns. ub.eduaip.org This is critical for assessing the crystallographic quality of the material. ub.edu For Zn₃N₂, HRTEM has been used to observe the lattice structure of nanowires, confirming their crystalline nature. researchgate.net Furthermore, Selected Area Electron Diffraction (SAED), a technique performed within a TEM, provides crystallographic information, and has been used to confirm the cubic structure of Zn₃N₂. researchgate.net

TEM/HRTEM TechniqueInformation ObtainedReference
TEM Imaging Nanoscale morphology (e.g., nanowires, spherical shells). researchgate.netacs.org
HRTEM Imaging Atomic-resolution images, lattice fringes, and crystallographic quality. researchgate.netub.edu
SAED Pattern Confirms crystal structure (e.g., cubic phase of Zn₃N₂). researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a powerful technique for reconstructing the three-dimensional topography of a sample's surface with nanoscale precision. nih.gov It operates by scanning a sharp probe over the surface and can be used for both conductive and non-conductive materials like this compound. pressbooks.pub

AFM is frequently employed to characterize the surface of Zn₃N₂ thin films, providing quantitative data on key parameters like surface roughness and grain size. scispace.comspiedigitallibrary.org The root mean square (RMS) roughness is a common metric derived from AFM measurements. scispace.comresearchgate.net Studies on this compound films grown by RF magnetron sputtering reported a grain-like surface morphology with an average RMS roughness between 4 and 5 nm and grain sizes in the range of 13 to 16 nm. scispace.com

The technique is also sensitive to changes in morphology resulting from different synthesis conditions. For example, AFM has been used to show how deposition pressure and the nitrogen-to-argon gas flow ratio can influence the crystallinity and grain size of Zn₃N₂ films. researchgate.net Research indicated that higher nitrogen flow rates could lead to the formation of larger crystal grains and, consequently, a rougher surface. researchgate.net

AFM MeasurementFindingReference
Surface Morphology Grain-like structure in sputtered films. scispace.com
Surface Roughness (RMS) Typically 4-5 nm for certain sputtered films. scispace.com
Grain Size Typically 13-16 nm for certain sputtered films. scispace.com
Deposition Parameter Effects Higher N₂ flow can increase grain size and roughness. researchgate.net

Spectroscopic Probes for Chemical and Electronic States

Spectroscopic techniques are essential for determining the elemental composition, chemical bonding environments, and electronic structure of this compound. These methods provide the chemical information that complements the physical information from microscopy.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Bonding and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the chemical bonding states of elements within a material. researchgate.netaip.org For Zn₃N₂ research, XPS is fundamental for confirming the formation of zinc-nitrogen bonds and for detecting the presence of impurities or oxidation. researchgate.netd-nb.info To ensure the data reflects the bulk material rather than surface adsorbates, a mild argon ion sputter is often used to clean the surface prior to analysis. aip.org

High-resolution XPS spectra of the core levels of the constituent elements provide detailed chemical state information.

Zn 2p Spectrum: The binding energy of the Zn 2p₃/₂ peak is a key indicator of its chemical environment. For this compound, this peak is typically observed at a binding energy of approximately 1020.4 eV, which can be distinguished from the Zn-O bond in zinc oxide, found at a slightly higher binding energy of around 1021.1 eV. d-nb.info

N 1s Spectrum: The N 1s core level is the primary evidence for the nitride phase. A strong peak in the range of 395.8 eV to 396.6 eV is characteristic of nitrogen in a metal nitride (Zn-N bond). d-nb.infoaip.org This position is a significant shift from other nitrogen states, such as N-N bonds which may appear at higher energies (~402 eV). d-nb.info

XPS depth profiling, which involves sequential sputtering and analysis, can reveal the elemental distribution as a function of depth. This has been used to show variations in stoichiometry, such as a lower concentration of nitrogen in the bulk of a film compared to its surface, and the corresponding presence of oxygen, which may occupy nitrogen vacancy sites. scispace.comd-nb.info

XPS Core LevelBinding Energy (approx.)AttributionReference
Zn 2p₃/₂ 1020.4 eVZn-N bond in Zn₃N₂ d-nb.info
Zn 2p₃/₂ 1021.1 eVZn-O bond in ZnO d-nb.info
N 1s 395.8 - 396.6 eVN-Zn bond in Zn₃N₂ d-nb.infoaip.org
N 1s ~402 eVPossible N-N bond d-nb.info

In-situ Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Mechanism Studies

Fourier Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of molecules and chemical bonds within a material. mdpi.com It is widely used to identify the functional groups present in a sample, and for this compound, it can confirm the presence of Zn-N bonds. sci-hub.se

While many characterizations are performed ex-situ (after the synthesis is complete), in-situ FTIR spectroscopy is a particularly powerful variant of the technique that allows for real-time monitoring of a chemical reaction. By collecting spectra as the reaction proceeds, it is possible to identify transient intermediate species and gain a deeper understanding of the reaction pathway.

In the study of related nitride material systems, such as the synthesis of gallium this compound oxide, IR spectroscopy has been instrumental in elucidating the nitridation mechanism. acs.org It revealed that the reaction does not proceed directly but involves the formation of intermediate species at certain temperatures before the final metal-nitrogen bonds are formed at higher temperatures. acs.org Similarly, in the synthesis of Zn₃N₂ colloidal nanoparticles and related composites, FTIR is used to characterize the chemical bonds in the final product and understand the interactions between different components. sci-hub.sesci-hub.seacs.org This capability makes in-situ FTIR a valuable tool for optimizing synthesis protocols for this compound by providing direct feedback on the chemical transformations occurring.

Thin Film Thickness and Density Metrology

The precise control and characterization of thin film properties are paramount in semiconductor research and device fabrication. For this compound (Zn₃N₂), methodologies that can accurately determine film thickness, density, and growth rate are crucial for optimizing its synthesis and understanding its material properties. Advanced metrology techniques such as X-ray Reflectivity (XRR) and Quartz Crystal Microbalance (QCM) provide critical ex-situ and in-situ data, respectively.

X-ray Reflectivity (XRR)

X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique used to determine the thickness, density, and roughness of thin films and multilayered structures. measurlabs.comuc.edu The method is applicable to crystalline, polycrystalline, or amorphous materials. uc.edu It involves directing a low-angle, grazing-incidence X-ray beam at a sample surface and measuring the intensity of the reflected X-rays. uc.edu

The analysis of the resulting reflection intensity curve provides detailed information about the film's structural properties. Key features of an XRR profile include:

Critical Angle (θc): The angle below which total external reflection occurs. The value of the critical angle is directly related to the electron density of the film, and therefore its mass density. uc.eduwhiterose.ac.uk

Kiessig Fringes: These are periodic oscillations in the reflectivity curve that arise from the interference between X-rays reflected from the film's surface and those reflected from the film-substrate interface. whiterose.ac.ukrsc.org The periodicity of these fringes is used to calculate the thickness of the film. uc.edu

Roughness: The rate at which the reflected intensity decreases with increasing angle is related to the surface and interface roughness. uc.edu

In this compound research, XRR is frequently employed as an ex-situ technique to verify film thickness and density after deposition processes like Atomic Layer Deposition (ALD) or reactive sputtering. whiterose.ac.ukrsc.orgrsc.org For instance, in studies of this compound films grown via ALD, XRR measurements have been used to confirm the growth rate determined by other means. rsc.orgrsc.org Researchers fit the experimentally obtained XRR data to a model, often accounting for a native oxide layer (e.g., SiO₂) on the substrate, to extract precise film parameters. rsc.org

Studies have shown that the density of reactively sputtered this compound films, as determined by XRR, can be lower than the theoretical bulk density of 6.22 g/cm³. This difference is often attributed to the polycrystalline nature of the films, which can result in a more porous structure. whiterose.ac.uk The greatest accuracy for XRR thickness measurements is typically achieved for films ranging from a few nanometers up to 150 nm, with a smooth surface (RMS roughness below 5 nm). measurlabs.commeasurlabs.com

Table 1: Example XRR Analysis of an ALD-Grown this compound Film This table presents representative data for a this compound film deposited on a silicon substrate, as interpreted from XRR analysis.

ParameterValueDescription
Film Thickness50 nmCalculated from the periodicity of Kiessig fringes. uc.edursc.org
Film Density5.85 g/cm³Determined from the critical angle; slightly lower than the theoretical bulk density, suggesting a porous microstructure. whiterose.ac.uk
Surface Roughness0.8 nmIndicates a relatively smooth film surface.
Interface Roughness1.2 nmCharacterizes the transition region between the this compound film and the silicon substrate. measurlabs.com

Quartz Crystal Microbalance (QCM) for In-situ Growth Rate Monitoring

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing device used for real-time, in-situ monitoring of thin film deposition. beneq.cominficon.com The core of a QCM is a thin piezoelectric quartz crystal wafer sandwiched between two electrodes. When a voltage is applied, the crystal oscillates at a specific resonant frequency. inficon.com The fundamental principle of QCM is that this resonant frequency decreases linearly with any increase in mass on the crystal's surface. nanoscience.com This relationship allows for the detection of mass changes on the order of nanograms per square centimeter. inficon.comnanoscience.com

In the context of this compound synthesis, particularly with techniques like Atomic Layer Deposition (ALD), QCM is an invaluable tool for studying growth mechanisms. rsc.orgrsc.org It allows for the direct observation of self-limiting reactions, a hallmark of ALD, by monitoring the mass gain during each precursor pulse. rsc.orgresearchgate.net

For example, during the ALD of this compound from diethylzinc (B1219324) (DEZ) and ammonia (B1221849) (NH₃), the QCM can track the mass change after each sequential exposure to the precursors. rsc.orgrsc.org This provides immediate feedback on the growth rate per cycle (GPC). Research has utilized in-situ QCM to establish the ALD temperature window for this compound, finding a saturated growth rate of approximately 1.4 Å per cycle between 175–215 °C. rsc.orgrsc.orgresearchgate.net The real-time data from QCM is often complemented and verified by ex-situ measurements like XRR after the deposition is complete. rsc.orgresearchgate.net In molecular beam epitaxy (MBE) growth of Zn₃N₂, a QCM can be used to independently measure the flux of the metal source (e.g., zinc) as a function of the effusion cell temperature, which is critical for controlling the stoichiometry and growth rate of the film. jove.com

Table 2: In-situ QCM Data for this compound ALD Growth This table illustrates typical data obtained from QCM during the ALD of this compound, showing the mass gain per cycle and the calculated growth rate.

ParameterValueDescription
ALD CycleDEZ / NH₃The sequence of precursor pulses used for deposition. rsc.org
Mass Gain per Cycle~85 ng/cm²The average increase in mass on the QCM crystal for each complete ALD cycle, measured in real-time. colorado.edu
Calculated Growth Rate~1.4 Å/cycleDerived from the mass gain, assuming the bulk density of the film. This value confirms the self-limiting nature of the growth within the ALD window. rsc.orgrsc.org
Deposition Temperature195 °CThe substrate temperature at which the measurement was taken, falling within the optimal ALD window. rsc.org

Emerging and Advanced Applications of Zinc Nitride Materials

Zinc Nitride in Thin-Film Transistors (TFTs)

This compound (Zn3N2) has emerged as a promising semiconductor material for thin-film transistors (TFTs) due to its advantageous electronic properties. Polycrystalline Zn3N2 films exhibit high charge carrier mobility, a crucial factor for the performance of TFTs. The material's potential is further underscored by its composition of earth-abundant elements, making it a cost-effective option for mass production in electronic systems.

Researchers have successfully fabricated both bottom-gate and top-gate TFTs using this compound as the active channel layer. These devices have been realized through techniques such as radio-frequency (RF) magnetron sputtering to deposit the this compound layers. One of the notable characteristics of this compound TFTs is their ability to operate in a "normally off" state, which is desirable for low power consumption in electronic circuits. For instance, bottom-gate Zn3N2 TFTs have been demonstrated with a threshold voltage of 6 V without the need for post-growth annealing.

The performance of these transistors can be significantly enhanced under illumination. In the saturation region of operation, this compound TFTs show an increased output in the presence of infrared and visible light, highlighting their potential for optoelectronic applications such as phototransistors. Studies have also focused on the stability of these devices, which is a critical aspect for practical applications. The electrical stability of Zn3N2 TFTs under both negative and positive bias stress has been investigated to understand and improve their long-term reliability.

Recent advancements have also included the fabrication of Zn3N2 TFTs on flexible and recyclable plastic substrates like polyethylene (B3416737) terephthalate (B1205515) (PET), paving the way for eco-friendly and flexible electronics. In some configurations, a zinc oxide (ZnO) layer is used for passivation, which has been shown to improve the electron mobility of the device.

Interactive Data Table: Performance of this compound TFTs

ParameterValueReference
Electron MobilityUp to 395 cm²/Vs
Carrier Concentration10¹⁸–10¹⁹ cm⁻³
Threshold Voltage (Bottom-gate)6 V
Responsivity (Phototransistor)Up to 600 A/W
Detectivity (Phototransistor)2.2 x 10¹³ Jones

Photovoltaic Device Integration of this compound

This compound is a compelling candidate for photovoltaic applications, primarily due to its narrow direct bandgap and high absorption coefficient. These properties are ideal for thin-film solar cells, allowing for efficient absorption of sunlight with a minimal amount of material. The elemental abundance and non-toxicity of zinc and nitrogen further enhance its appeal for large-scale, sustainable energy production.

The integration of this compound into photovoltaic devices is being explored in several ways. Ternary nitride semiconductors, such as zinc tin nitride (ZnSnN2), which are derived from this compound, are being investigated for their tunable material properties that are attractive for solar cell applications. Computational predictions have spurred experimental efforts in synthesizing and characterizing these materials for photovoltaic devices.

One of the significant recent applications of this compound is as an interface modification layer in perovskite solar cells (PSCs). An ultrathin layer of Zn3N2 applied to the nickel oxide (NiOx) hole transport layer in inverted PSCs has been shown to significantly improve device performance and stability. The this compound layer suppresses detrimental redox reactions at the NiOx/perovskite interface and passivates surface defects. This modification leads to a better energy level alignment and reduced non-radiative recombination, resulting in a champion power conversion efficiency (PCE) of 21.61% for the modified device.

Research is also focused on overcoming challenges such as the high degenerate carrier concentration often observed in experimentally produced this compound films. Strategies like low-temperature growth in ultra-high vacuum chambers are being employed to achieve non-degenerate conductivity, which is more suitable for creating efficient p-n junctions in solar cells.

Interactive Data Table: Properties of this compound for Photovoltaics

PropertyValue/CharacteristicReference
Bandgap1.2-1.4 eV
Absorption CoefficientHigh
Application in Perovskite Solar CellsInterface Modifier
Resulting Power Conversion Efficiency21.61%

This compound for Thermoelectric Energy Conversion

This compound thin films are being investigated for their potential in thermoelectric power generation. Thermoelectric materials can convert heat energy directly into electrical energy and vice versa, offering a pathway for waste heat recovery and solid-state cooling.

The thermoelectric performance of a material is evaluated by its power factor, which is a function of the Seebeck coefficient and electrical conductivity. Research on this compound thin films grown by the thermal evaporation method has shown promising thermoelectric properties.

Interactive Data Table: Thermoelectric Properties of this compound Thin Films

PropertyUnannealedAnnealedTemperature (K)Reference
Carrier Concentration (cm⁻²)3.28 x 10¹⁴3.41 x 10¹⁴305
Seebeck Coefficient (µV/K)204168323
Power Factor (µW/k²·cm)1.32.8473

Spintronic Devices Utilizing Doped this compound

The field of spintronics aims to utilize the spin of electrons, in addition to their charge, for information processing and storage. Dilute magnetic semiconductors (DMS), which are created by doping a small amount of magnetic transition metal atoms into a semiconductor host, are key materials for spintronic applications. Doping this compound with transition metals such as manganese (Mn) and iron (Fe) has been shown to induce half-metallic ferromagnetism, a crucial property for spintronic devices.

First-principles studies have investigated the electronic and magnetic properties of Fe- and Mn-doped this compound. These studies predict that doping induces half-metallic ferromagnetism, where the material behaves as a conductor for one spin direction and as an insulator or semiconductor for the opposite spin direction. This spin polarization of charge carriers is essential for spintronic functionalities. The origin of this ferromagnetism is attributed to the p-d hybridization between the d-orbitals of the doped transition metal and the p-orbitals of nitrogen, which leads to exchange splitting.

Experimental work has been carried out on the growth of manganese-doped this compound thin films using techniques like RF/DC magnetron sputtering. The research focuses on understanding how the concentration of the manganese dopant affects the electronic, structural, and magnetic properties of the films. The goal is to create a material that is both semiconducting and ferromagnetic, with spin-polarized charge carriers that can be manipulated for spintronic applications. While much of the research is still in the exploratory phase, the results suggest that doped this compound is a promising candidate for the development of future spintronic devices.

Bioimaging and Biosensor Applications of this compound Nanoparticles

This compound nanoparticles are gaining attention in the biomedical field for their potential in bioimaging and biosensing applications. These nanoparticles possess unique optical properties and are considered biocompatible, making them suitable for use in biological systems.

In bioimaging, this compound nanoparticles have been shown to act as fluorescent probes. They can enhance the fluorescence intensity of endogenous fluorophores within mammalian cells, which can be visualized using techniques like multiphoton confocal microscopy. This enhancement effect, which can be as high as 160% compared to control cells, is attributed to energy transfer from the this compound nanoparticles to the cellular fluorophores. This property makes them promising for probing cells and for future diagnostic applications without the need for external staining.

Furthermore, this compound nanoparticles can enhance the emission of organic dyes, which is beneficial for both bioimaging and biosensor applications. When combined with dyes like protoporphyrin, fluorescein, and neutral red, the emission intensity of these dyes can be enhanced by 3 to 20 times. This has been demonstrated in the imaging of both plant and animal cells.

Beyond imaging, this compound has been utilized in the development of biosensors. A proof-of-concept wearable biosensor for monitoring body dehydration has been fabricated using a thin layer of this compound. The sensor works by detecting changes in skin transpiration, which affects the electrical resistance of the this compound layer. The high sensitivity of this compound to humidity makes it a suitable material for such applications.

Interactive Data Table: Properties of this compound Nanoparticles for Biomedical Applications

PropertyValue/CharacteristicApplicationReference
Average Size~25 nmBioimaging, Biosensing
Optical Bandgap2.8 eVBioimaging, Biosensing
Visible Emission415 nmBioimaging, Biosensing
Fluorescence EnhancementUp to 160%Bioimaging
Dye Emission Enhancement3 to 20 timesBioimaging, Biosensing

Photocatalytic Applications of this compound-Based Compounds

This compound and its composite materials are showing significant promise in the field of photocatalysis, particularly for applications like water splitting to produce hydrogen and the degradation of environmental pollutants.

One area of active research is the use of zinc-doped graphitic carbon nitride (g-C3N4) as a photocatalyst. Doping g-C3N4 with zinc has been shown to significantly enhance its photocatalytic activity for hydrogen evolution from water under visible light irradiation. The hydrogen evolution rate for a 10%-Zn/g-C3N4 sample was found to be more than 10 times higher than that of pure g-C3N4. The zinc atoms are believed to capture electrons from the conduction band of g-C3N4, which aids in the separation of photogenerated electron-hole pairs and increases the efficiency of the hydrogen evolution reaction. Zinc-doped g-C3N4 has also been used for the degradation of pharmaceuticals and the reduction of hexavalent chromium under sunlight.

This compound as Interface Modification Layers in Semiconductor Devices

This compound is being increasingly utilized as an effective interface modification layer in various semiconductor devices to enhance their performance and stability. Its unique electronic properties make it suitable for improving the interfaces between different layers in a device stack.

A prominent example of this application is in perovskite solar cells (PSCs). The interface between the hole transport layer (HTL) and the perovskite absorber layer is critical for efficient charge extraction and minimizing recombination losses. Researchers have demonstrated that depositing an ultrathin layer of this compound on a nickel oxide (NiOx) HTL can significantly improve the performance of inverted PSCs.

The this compound layer serves multiple functions at this interface. It effectively suppresses redox reactions that can occur between the NiOx and the perovskite material, which are known to degrade the device. It also passivates surface defects on the NiOx layer. This leads to a more favorable energy level alignment between the HTL and the perovskite, facilitating more efficient hole extraction and reducing non-radiative recombination at the interface. The result is a notable increase in the power conversion efficiency and improved stability of the solar cell under various conditions. This use of this compound as an interface modifier highlights its potential to address critical challenges in the development of high-performance semiconductor devices.

Future Research Directions and Challenges in Zinc Nitride Science

Strategies for Achieving Reliable p-Type Conductivity in Zinc Nitride

A major obstacle in the development of this compound-based semiconductor devices is the difficulty in achieving reliable p-type conductivity. whiterose.ac.uk this compound is almost universally reported as an n-type semiconductor, a characteristic attributed to a high concentration of intrinsic defects, particularly nitrogen vacancies and unintentional oxygen doping, which act as donors. whiterose.ac.uk This strong native n-type behavior makes it challenging to dope (B7801613) the material p-type through the introduction of acceptor impurities, an effect known as self-compensation. nih.gov

Achieving a p-n junction is fundamental for fabricating many semiconductor devices, making the development of a stable p-type Zn₃N₂ a critical research focus. whiterose.ac.uk Current research directions include:

Extrinsic Doping Studies : While variations in the stoichiometry of Zn₃N₂ are unlikely to yield p-type material, extrinsic doping offers a more promising path. whiterose.ac.uk Computational studies have begun to identify potential p-type dopants. For instance, theoretical investigations into Group I elements (Copper, Silver, Gold) suggest that copper may act as a p-type dopant in the Zn₃N₂ crystal structure. whiterose.ac.uk Further experimental validation of these theoretical predictions is a crucial next step. Other common p-type dopants used in different semiconductor systems, such as magnesium and boron, are also considered worthy of investigation. whiterose.ac.uk

Co-doping Methods : Inspired by successes in other wide-bandgap semiconductors like zinc oxide (ZnO), co-doping strategies could be explored. This approach involves introducing both an acceptor and a donor element simultaneously to enhance the solubility of the acceptor and reduce the formation of compensating native defects. psu.edu

Minimizing Background n-type Doping : A significant challenge in any doping study is the high, degenerate-level of unintentional n-type doping in as-grown Zn₃N₂ films. whiterose.ac.uk Therefore, a prerequisite for successful p-type doping is the optimization of synthesis processes to minimize the density of structural defects and impurities that contribute to the n-type character. whiterose.ac.uk

Development of Approaches for Enhancing Ambient Stability and Oxidation Resistance of this compound Films

One of the most significant practical challenges for this compound is its poor stability in ambient conditions. aip.orgscispace.com The material readily reacts with oxygen and moisture in the air, leading to a non-self-limiting oxidation process that can completely convert the Zn₃N₂ film into zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂). aip.orgscispace.comresearchgate.net This degradation drastically alters the material's properties and is a major barrier to its use in stable, long-lasting devices.

Recent research has demonstrated a highly effective strategy to combat this instability:

Post-Growth Thermal Annealing : Annealing Zn₃N₂ films at elevated temperatures (e.g., 200–400 °C) in a nitrogen atmosphere has been shown to dramatically improve their ambient stability. aip.orgscispace.comwhiterose.ac.uk This treatment can increase the time it takes for a film to fully oxidize from a matter of days to several years. aip.orgwhiterose.ac.uk The proposed mechanism involves the stabilization of the native oxide layer that naturally forms on the surface. aip.orgscispace.com Post-annealing, this native oxide transforms into a more robust and dense capping layer that significantly slows down the diffusion of oxidizing species to the underlying Zn₃N₂. scispace.com Studies indicate that an annealing temperature of 350 °C is optimal for this stability enhancement. aip.orgscispace.com

Protective Capping Layers : An alternative approach is the deposition of a separate, stable capping layer immediately after the growth of the this compound film. Research has shown that amorphous Gallium Nitride (GaN) thin films can serve as highly effective protection layers. researchgate.net These layers can be deposited in the same system and at similar temperatures as the Zn₃N₂, and have been shown to protect the underlying semiconductor for over three years in ambient conditions. researchgate.net Similarly, depositing a ZnO layer can also help prevent nitride oxidation. researchgate.net

Controlled Synthesis of High-Quality Single Crystalline this compound

The quality of the this compound crystal structure is paramount to its electronic and optical performance. Polycrystalline films, while easier to produce, suffer from high levels of unintentional doping and defects at grain boundaries, which can obscure the material's intrinsic properties. whiterose.ac.uk Therefore, a key research goal is the controlled synthesis of high-quality, single-crystalline Zn₃N₂.

Future efforts in this area will likely focus on:

Molecular Beam Epitaxy (MBE) Optimization : MBE is a leading technique for growing epitaxial, or single-crystal, films. jove.comavssymposium.org Further optimization of MBE growth processes is required to achieve superior crystal quality. whiterose.ac.uk This involves fine-tuning parameters such as the ratio of zinc to nitrogen flux, substrate temperature, and, crucially, the preparation of the growth surface. whiterose.ac.ukjove.com High-temperature annealing of substrates like magnesium oxide (MgO) before growth has been shown to improve the crystalline order of the resulting film. jove.comjove.com

Substrate Engineering : A significant challenge for the epitaxial growth of Zn₃N₂ is the lack of readily available, perfectly lattice-matched substrates. aip.org Research continues to explore various substrates, including MgO and sapphire, to find the best foundation for minimizing strain and defects in the grown film. researchgate.netavssymposium.org The use of buffer layers may also play a crucial role in obtaining single-crystal growth. whiterose.ac.uk

Alternative Growth Techniques : While MBE is a powerful tool, other methods are being explored for producing single-crystalline material. Catalyst-assisted Chemical Vapor Deposition (CVD), for instance, has been used to synthesize single-crystalline this compound dandelion-like nanostructures composed of nanowires. ingentaconnect.comresearchgate.netresearchgate.net Developing reactive sputtering processes for single-crystal growth is another potential avenue. whiterose.ac.uk

Exploration of Novel this compound-Based Heterostructures and Superlattices

To move beyond a single material and create functional electronic devices, it is necessary to form heterostructures—junctions between two different semiconductor materials. The development of novel heterostructures and superlattices based on this compound is a vibrant area of future research.

Key directions include:

Ternary II-III-V Alloys : Alloying Zn₃N₂ with other nitrides allows for the tuning of its material properties. For example, the creation of aluminum this compound (AlZnN) has demonstrated the ability to increase the bandgap up to 2.76 eV and significantly lower the charge carrier density. whiterose.ac.ukwhiterose.ac.uk The investigation of other ternary alloys, such as gallium this compound (GaZnN) and magnesium this compound (MgZnN), is also of great interest for bandgap engineering and creating new functionalities. whiterose.ac.uk

Heterojunction Design : The ability to form alloys is a stepping stone to designing and fabricating heterostructure devices like solar cells, detectors, and transistors. whiterose.ac.uk For example, heterostructures combining n-type Zn₃N₂ with a p-type material are essential for creating p-n junctions. whiterose.ac.uk Research into ZnO/Zn₃N₂ heterostructures is also active, partly driven by the potential to transform the Zn₃N₂ layer into p-type ZnO. rsc.orgresearchgate.net

Computational Discovery : Computational modeling is instrumental in predicting the properties and stability of new heterostructures. nih.gov Theoretical work on nitride-based heterostructures, such as those involving InGaN/GaN, provides a framework that can be adapted to this compound systems to predict strain, dislocation densities, and critical layer thicknesses. uconn.edu

Advanced Theoretical Modeling for Predictive Material Design and Performance Optimization

Given the experimental challenges associated with this compound, particularly its instability and the difficulty in controlling its properties, advanced theoretical modeling has become an indispensable tool. scispace.com First-principles calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the material's fundamental characteristics.

Future theoretical work will be critical for:

Accurate Electronic Structure Prediction : There has been significant debate over the true bandgap of Zn₃N₂, with experimental values varying widely. rsc.orgscispace.com Theoretical studies have shown that the choice of computational method (specifically, the exchange-correlation functional) is crucial for obtaining accurate results. rsc.orgrsc.org Advanced methods like the GW approximation provide benchmark values that help interpret experimental data and guide material development. rsc.org

Defect and Doping Analysis : DFT calculations are essential for understanding the origin of the native n-type conductivity, attributing it to defects like nitrogen vacancies. whiterose.ac.uk Furthermore, these models can be used to screen for potential p-type dopants by calculating their formation energies and resulting electronic states, as has been done for copper. whiterose.ac.uk

Designing Novel Materials : Theoretical modeling is a powerful engine for material discovery. DFT calculations have been used to predict the stability and properties of novel ternary nitrides like zinc titanium nitride (ZnTiN₂) and zinc vanadium nitride (Zn₂VN₃), guiding experimental synthesis efforts. nih.govnih.govacs.org This predictive capability accelerates the design of new materials with optimized performance for specific applications.

Scalability and Cost-Effectiveness of this compound Synthesis for Industrial Applications

For this compound to transition from a laboratory curiosity to a commercially viable material, its synthesis methods must be both scalable and cost-effective. The use of earth-abundant and non-toxic elements is a major advantage, but the manufacturing process itself must be considered. aip.orgnanorh.com

The primary challenges and research directions in this area are:

Low-Cost Deposition Techniques : Methods like magnetron sputtering are fast, relatively inexpensive, and suitable for large-area deposition, making them attractive for industrial-scale production of polycrystalline Zn₃N₂ films. aip.orgacs.org However, the quality of these films may not be sufficient for high-performance devices.

Balancing Quality and Cost : High-quality, single-crystal films are typically grown using more complex and expensive techniques like MBE. jove.com A key challenge is to develop new methods or refine existing ones to produce high-crystallinity this compound at a lower cost and higher throughput. Thermal evaporation is another potentially cost-effective approach that has been explored. researchgate.netresearchgate.net

Process Control for Mass Production : Industrial applications require high reproducibility and uniformity. The development of synthesis processes, such as atomic layer deposition (ALD), that allow for precise control over film thickness and composition is crucial for manufacturing reliable devices. nanotrun.comsputtertargets.net Overcoming issues like low coating yield and high production costs associated with some current methods is essential for the widespread adoption of this compound. nanotrun.com

Q & A

Q. How should researchers manage and share structural characterization data (e.g., XRD, TEM) for this compound to enhance reproducibility?

  • Methodological Answer : Use platforms like Zenodo or Materials Data Facility to upload raw data (e.g., .cif files for crystal structures). Include metadata on instrument settings (e.g., TEM accelerating voltage) and analysis software (e.g., GSAS for Rietveld refinement). FAIR (Findable, Accessible, Interoperable, Reusable) principles ensure data utility .

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